molecular formula C8H6Br2O2 B3098986 2-Bromo-2-(2-bromophenyl)acetic acid CAS No. 134770-08-4

2-Bromo-2-(2-bromophenyl)acetic acid

Cat. No.: B3098986
CAS No.: 134770-08-4
M. Wt: 293.94 g/mol
InChI Key: MSQRTBNBJISKGJ-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQRTBNBJISKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-2-(2-bromophenyl)acetic acid" synthesis from 2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid (also known as


-dibromophenylacetic acid) starting from 2-phenylacetic acid .

This synthesis presents a classic regioselectivity paradox:

  • Electrophilic Aromatic Substitution (SEAr) on phenylacetic acid typically favors the para position due to steric hindrance, making the ortho-bromo intermediate difficult to access via classical means.

  • Alpha-bromination is straightforward but introduces a deactivating, meta-directing group (

    
    ), rendering subsequent ortho-ring bromination nearly impossible.
    

Therefore, this guide prioritizes a sequential functionalization strategy utilizing Palladium(II)-catalyzed C–H activation for the difficult ortho-bromination, followed by a classical Hell-Volhard-Zelinsky (HVZ) reaction for


-functionalization.

PART 1: STRATEGIC ROUTE ANALYSIS

The Regioselectivity Challenge

Standard bromination (e.g.,


) of phenylacetic acid yields a mixture dominated by the para-isomer (

60-80%) and the ortho-isomer (

20-40%). Separation requires tedious fractional crystallization or chromatography, resulting in low overall yields.
The Solution: Chelation-Assisted C–H Activation

To achieve high ortho-selectivity (>90%), we employ a Pd(II) catalyst. The carboxylic acid moiety (or a transient directing group) coordinates to the Palladium center, directing the halogenation exclusively to the ortho position via a cyclopalladated intermediate.

Synthesis Pathway[1][2][3][4]
  • Step 1 (Ring Functionalization): Pd-catalyzed ortho-bromination using N-Bromosuccinimide (NBS).

  • Step 2 (Chain Functionalization):

    
    -Bromination using 
    
    
    
    .

SynthesisRoute Start 2-Phenylacetic Acid (Starting Material) Inter 2-Bromophenylacetic Acid (Ortho-Intermediate) Start->Inter Step 1: Pd(OAc)2, NBS Ortho-Selective C-H Activation Target This compound (Target) Inter->Target Step 2: Br2, PBr3 (cat.) HVZ Reaction

Figure 1: Strategic synthesis pathway transitioning from C-H activation to classical alpha-functionalization.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Phase 1: Ortho-Selective Bromination

Objective: Synthesize (2-bromophenyl)acetic acid with high regiocontrol.

Mechanism & Rationale

We utilize a Pd(II)/Pd(IV) catalytic cycle. The carboxyl group acts as a weak directing group (DG). To enhance selectivity, a ligand such as a protected amino acid (e.g., Boc-L-Valine) or a specific pyridine ligand is often employed to stabilize the transition state and lower the activation energy for C-H cleavage.

Reagents:

  • Substrate: 2-Phenylacetic acid (

    
     equiv)
    
  • Halogen Source: N-Bromosuccinimide (NBS) (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Additives:

    
     (oxidant/promoter, optional depending on specific catalytic cycle) or alkali additives.
    
Step-by-Step Protocol
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-phenylacetic acid (

    
    ), 
    
    
    
    (
    
    
    ), and NBS (
    
    
    ).
  • Solvation: Add anhydrous DCE (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
  • Reaction: Seal the tube and heat to

    
     for 12–24 hours. Monitor via TLC or LC-MS for the consumption of starting material.
    
    • Checkpoint: The formation of the ortho-bromo product is indicated by a shift in HPLC retention time and the appearance of a characteristic 1,2-disubstituted aromatic pattern in NMR.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to isolate (2-bromophenyl)acetic acid .

    • Target Yield: 75–85%[5]

    • Selectivity: >15:1 (ortho:para)

Phase 2: Alpha-Bromination (Hell-Volhard-Zelinsky)

Objective: Introduce the second bromine atom at the


-carbon.
Mechanism & Rationale

The carboxylic acid does not enolize sufficiently for direct reaction with


. Phosphorus tribromide (

) converts the acid to the acid bromide , which enolizes readily. The enol reacts with bromine to form the

-bromo acid bromide, which is then hydrolyzed back to the acid.

Reagents:

  • Substrate: (2-Bromophenyl)acetic acid (from Phase 1)

  • Reagent: Bromine (

    
    ) (
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    equiv) or Red Phosphorus
  • Solvent: None (Neat) or

    
     (if temperature control is needed)
    
Step-by-Step Protocol
  • Setup: Place (2-bromophenyl)acetic acid (

    
    ) in a dry two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
    
  • Activation: Add catalytic

    
     (
    
    
    
    ) carefully. (Note: The reaction may be exothermic).
  • Bromination: Heat the mixture to

    
     (oil bath). Add liquid 
    
    
    
    (
    
    
    ) dropwise over 30 minutes.
    • Observation: Evolution of HBr gas will occur (trap with

      
       scrubber).
      
  • Completion: Continue heating at

    
     for 2–4 hours until HBr evolution ceases.
    
  • Hydrolysis: Cool the reaction mixture to

    
    . Slowly add water (
    
    
    
    ) to hydrolyze the intermediate acid bromide. Caution: Violent reaction possible.
  • Isolation: Extract with diethyl ether (

    
    ). Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
  • Final Product: Recrystallize from Hexane/Toluene to obtain This compound .

PART 3: MECHANISTIC INSIGHT & VISUALIZATION

The critical success factor is the Palladium Catalytic Cycle in Phase 1. Understanding this pathway ensures troubleshooting capability if yields are low.

Pd(II)-Catalyzed Ortho-Bromination Cycle[1]
  • Coordination: The carboxylate coordinates to Pd(II).

  • C-H Activation: Concerted Metalation-Deprotonation (CMD) forms the five-membered palladacycle.

  • Oxidative Addition/Ligand Exchange: Reaction with NBS introduces the Bromine.

  • Reductive Elimination: Forms the C-Br bond and releases the product.

PdCycle Pd_Start Pd(OAc)2 (Active Species) Coord Coordination (Substrate Binding) Pd_Start->Coord CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act - AcOH Ox_Add Reaction with NBS (Br Insertion) CH_Act->Ox_Add + NBS Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Red_Elim->Pd_Start Regeneration

Figure 2: Catalytic cycle for the ortho-directed bromination of phenylacetic acid.

PART 4: DATA SUMMARY & QC

Key Analytical Parameters
ParameterPhase 1 (Ortho-Bromination)Phase 2 (Alpha-Bromination)
Key Reagent

/ NBS

/

Limiting Factor Regioselectivity (Ortho vs Para)Moisture sensitivity (Acid Bromide)
Typical Yield 75 - 85%85 - 95%
Appearance White/Off-white solidWhite/Yellowish crystalline solid
1H NMR Diagnostic

7.55 (d, 1H, ortho-H)

5.85 (s, 1H, alpha-CH)
Troubleshooting
  • Low Ortho-Selectivity: Ensure the solvent is anhydrous. Water competes with the carboxylate directing group. Switch to a bulky ligand (e.g., Boc-Val-OH) to increase steric pressure against the para position.

  • Incomplete Alpha-Bromination: Ensure

    
     is fresh. Old 
    
    
    
    degrades to phosphoric acid and is inactive.

References

  • Glorius, F., et al. (2012).[5] "High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes." Journal of the American Chemical Society, 134(20), 8298–8301.[5] Link

  • Yu, J.-Q., et al. (2008). "Pd-Catalyzed Ortho-Iodination of Phenylacetic Acid Substrates." Journal of the American Chemical Society, 130, 17676.[6] Link

  • OpenStax. (2023). "Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky)." Organic Chemistry. Link

  • Filo. (2025). "Mechanism of Alpha-Bromination of Phenylacetic Acid." Link

  • ChemicalBook. (2016). "Synthesis of 2-Bromo-2-phenylacetic acid (General Procedure)." Link

Sources

"2-Bromo-2-(2-bromophenyl)acetic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-2-(2-bromophenyl)acetic Acid: Synthesis, Properties, and Reactivity

Introduction

This compound is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two bromine atoms: one at the alpha (α) position of the acetic acid moiety and another at the ortho (2-) position of the phenyl ring. This unique arrangement of reactive sites—an α-halo acid, a carboxylic acid, and an aryl halide—makes it a potent and versatile building block in modern organic synthesis. For researchers and professionals in drug development and materials science, this compound offers multiple handles for molecular elaboration, enabling the construction of complex and novel chemical entities. This guide provides a comprehensive overview of its chemical properties, a robust synthesis strategy, and an exploration of its key reactivity and applications.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its specific arrangement of atoms and functional groups. The presence of a stereocenter at the α-carbon means the molecule is chiral and can exist as a racemic mixture or as individual enantiomers. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group significantly influences the molecule's reactivity, particularly the acidity of the carboxyl proton and the electrophilicity of the α-carbon.

Structural and Chemical Data Summary
PropertyValueSource / Method
IUPAC Name This compoundN/A
Molecular Formula C₈H₆Br₂O₂Calculated
Molecular Weight 293.94 g/mol Calculated
CAS Number Not assignedN/A
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[1]
Melting Point Estimated: 105-120 °CAnalogy to 2-Bromo-2-(2-chlorophenyl)acetic acid (107-112 °C) and 2-(2-Bromophenyl)acetic acid (104-106 °C)[2][3]
Key Functional Groups Carboxylic Acid, Aryl Bromide, α-Bromo AlkaneN/A
Chirality Chiral at the α-carbonStructural Analysis

Synthesis Strategies: A Field-Proven Approach

While this compound is not widely listed as a stock chemical, a reliable synthesis can be devised from commercially available precursors using well-established chemical transformations. The most logical and efficient pathway involves the selective α-bromination of 2-(2-bromophenyl)acetic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction is the authoritative method for the α-bromination of carboxylic acids.[4][5] The reaction proceeds by first converting the carboxylic acid into a more reactive acyl bromide intermediate using phosphorus tribromide (PBr₃).[5] This intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with molecular bromine (Br₂) at the α-position.[6] Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[5]

Experimental Protocol: Synthesis via HVZ Reaction

This protocol describes the α-bromination of 2-(2-bromophenyl)acetic acid.

Materials:

  • 2-(2-Bromophenyl)acetic acid (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.5 eq)

  • Molecular Bromine (Br₂, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

Procedure:

  • Acyl Bromide Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 2-(2-bromophenyl)acetic acid (1.0 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.

  • Add phosphorus tribromide (0.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1 hour to ensure complete formation of the acyl bromide.

  • α-Bromination: Cool the reaction mixture back to room temperature. Add molecular bromine (1.1 eq) dropwise. The reddish-brown color of bromine should persist initially.

  • Gently heat the reaction mixture to reflux. The color of the bromine will fade as it is consumed. The reaction can be monitored by TLC or ¹H NMR to observe the disappearance of the starting material.

  • Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add deionized water to the dropping funnel and add it dropwise to the reaction mixture to quench excess reagents and hydrolyze the α-bromo acyl bromide to the desired carboxylic acid product.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a solid.

Synthetic Workflow Diagram

G cluster_reagents A 2-(2-Bromophenyl)acetic acid (Starting Material) B Intermediate: 2-(2-Bromophenyl)acetyl bromide A->B Acyl Bromide Formation C Final Product: This compound B->C α-Bromination & Hydrolysis reagent1 1. PBr₃ 2. Br₂ reagent2 H₂O (Hydrolysis) G cluster_alpha α-Bromo Reactivity (Sₙ2) cluster_acid Carboxylic Acid Reactivity cluster_aryl Aryl Bromide Reactivity start This compound amino_acid α-Amino Acid Derivative start->amino_acid NH₃ hydroxy_acid α-Hydroxy Acid Derivative start->hydroxy_acid H₂O/OH⁻ ester Ester Derivative start->ester R'OH, H⁺ amide Amide Derivative start->amide R'NH₂, Coupling Agent alcohol Alcohol Derivative start->alcohol BH₃·THF suzuki Suzuki Coupling Product (Aryl-Aryl Bond) start->suzuki Ar-B(OH)₂, Pd Catalyst heck Heck Coupling Product (Aryl-Vinyl Bond) start->heck Alkene, Pd Catalyst

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate for constructing libraries of complex molecules for screening and lead optimization.

  • Pharmaceutical Synthesis: Phenylacetic acid derivatives are common scaffolds in medicinal chemistry. [1]Analogs of this compound are crucial intermediates in the synthesis of important drugs. For example, 2-bromo-2-(2-chlorophenyl)acetic acid is a precursor in the synthesis of the antiplatelet agent Clopidogrel. [7][8]The ability to sequentially or orthogonally modify the three reactive sites of the title compound allows for the systematic exploration of chemical space to develop novel therapeutic agents.

  • Agrochemicals: The development of new herbicides and pesticides often relies on custom synthesis using versatile building blocks. [1]The phenylacetic acid core can be incorporated into novel active ingredients to fine-tune their efficacy, selectivity, and environmental profile. [1]

  • Heterocyclic Chemistry: α-Halo acids are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are foundational structures in many biologically active molecules. [9]

Conclusion

This compound represents a synthetically powerful and versatile chemical intermediate. Its structure, featuring a chiral center and three distinct and highly reactive functional groups, provides a rich platform for chemical diversification. Through well-established synthetic protocols like the Hell-Volhard-Zelinsky reaction, this compound can be readily prepared, opening avenues for its application in drug discovery, agrochemical development, and materials science. A thorough understanding of its reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

  • Fiveable. (2025, August 15). Synthesis of alpha-halo acids Definition. Retrieved from Fiveable. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from Wikipedia. [Link]

  • Dakota Chemicals. (2026, January 30). 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from Dakota Chemicals. [Link]

  • Chemsrc. (2025, August 25). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from Chemsrc. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-2-phenylethanol. Retrieved from PrepChem.com. [Link]

  • Hebei Dangtong Biological Technology Co.,LTD. (n.d.). 2-Bromo-2-(2'-chlorophenyl) acetic acid. Retrieved from LookChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Retrieved from Matrix Fine Chemicals. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

  • LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid. Retrieved from LookChem. [Link]

  • JoVE. (2025, May 22). Video: α-Halogenation of Carboxylic Acid Derivatives: Overview. Retrieved from JoVE. [Link]

  • Moinet, G., & Badorc, A. (1991). U.S. Patent No. 5,036,156. Washington, DC: U.S.
  • ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from ResearchGate. [Link]

Sources

Navigating the Landscape of Brominated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound "2-Bromo-2-(2-bromophenyl)acetic acid"

Initial searches for a compound with the precise nomenclature "this compound" did not yield a specific, publicly cataloged CAS number or extensive experimental data. This suggests that this particular dibrominated derivative may be a novel or less-characterized molecule. The molecular formula for such a compound would be C8H6Br2O2, with a theoretical molecular weight of approximately 293.94 g/mol . Researchers interested in this specific structure may need to pursue custom synthesis routes.

This guide will now focus on a closely related and well-documented analogue, 2-(2-Bromophenyl)acetic acid , which is a valuable starting material and building block in medicinal chemistry and organic synthesis. The insights and protocols discussed for this compound can serve as a foundational reference for professionals working with brominated phenylacetic acid derivatives.

An In-Depth Technical Guide to 2-(2-Bromophenyl)acetic Acid

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering field-proven insights to support its effective use in a laboratory setting.

Physicochemical Properties and Identifiers

2-(2-Bromophenyl)acetic acid is a solid, typically appearing as a white to pale cream crystalline powder. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 18698-97-0[1]
Molecular Formula C8H7BrO2[1]
Molecular Weight 215.04 g/mol [1]
Synonyms 2-Bromobenzeneacetic acid, o-Bromophenylacetic acid
Form Solid
Synthesis and Mechanistic Considerations

The synthesis of 2-(2-Bromophenyl)acetic acid is not detailed in the provided search results. However, for the related compound, α-bromophenylacetic acid, a common laboratory-scale synthesis involves the bromination of phenylacetic acid. This reaction typically utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, followed by heating to reflux.

A plausible synthetic route for 2-(2-Bromophenyl)acetic acid could involve the conversion of 2-bromotoluene to 2-bromobenzyl bromide, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol: A Conceptual Synthesis Workflow

While a specific protocol for 2-(2-Bromophenyl)acetic acid was not found, a generalized workflow for the synthesis of a related compound, α-bromophenylacetic acid from phenylacetic acid, is described as follows:

  • Reaction Setup : To a dry, two-necked flask equipped with a condenser, add phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

  • Initiation : With stirring, add a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction : Heat the mixture to reflux (approximately 77°C) for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the starting material.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a non-polar solvent like hexane to precipitate succinimide, which is then removed by filtration.

  • Purification : The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final product.

Conceptual Synthesis Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start Phenylacetic Acid + N-Bromosuccinimide + Carbon Tetrachloride Initiator Add AIBN (Radical Initiator) Start->Initiator Reflux Heat to Reflux (~77°C) (2 hours) Initiator->Reflux Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Hexane Cool->Dilute Filter Filter to Remove Succinimide Dilute->Filter Concentrate Rotary Evaporation Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product α-Bromophenylacetic Acid Purify->Product

Caption: Conceptual workflow for the synthesis of α-bromophenylacetic acid.

Applications in Research and Drug Development

2-(2-Bromophenyl)acetic acid serves as a versatile intermediate in organic synthesis. Its utility is demonstrated in the preparation of various heterocyclic compounds and as a starting reagent in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di- and tri-substituted 2-oxopiperazines on a solid support. The presence of the bromine atom and the carboxylic acid group allows for a wide range of chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery screening.

Signaling Pathways and Logical Relationships in Drug Discovery

The utility of building blocks like 2-(2-Bromophenyl)acetic acid in drug discovery often lies in their ability to be incorporated into molecules that target specific biological pathways. For example, derivatives of this compound could be synthesized to act as antagonists for receptors such as the AMPA receptor, which is implicated in various neurological disorders.

Drug Discovery Logic Diagram

G A 2-(2-Bromophenyl)acetic acid (Building Block) B Chemical Synthesis (e.g., amidation, esterification) A->B C Library of Novel Small Molecules B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of 2-(2-Bromophenyl)acetic acid in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(2-Bromophenyl)acetic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety measures include:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

2-(2-Bromophenyl)acetic acid is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for researchers and drug development professionals. While the specifically requested "this compound" remains an elusive target in public databases, the foundational knowledge of related, well-characterized compounds like the one detailed in this guide provides a strong starting point for further investigation and synthesis efforts.

References

Sources

"2-Bromo-2-(2-bromophenyl)acetic acid" derivatives and analogues

Author: BenchChem Technical Support Team. Date: March 2026

A Divergent Scaffold for Fused Heterocycle & Thienopyridine Synthesis[1]

Part 1: Introduction & Structural Significance[2]

2-Bromo-2-(2-bromophenyl)acetic acid represents a highly specialized "linchpin" scaffold in medicinal chemistry.[1] While often overshadowed by its chlorinated analogue (a key intermediate in Clopidogrel synthesis), the dibromo-variant offers distinct reactivity profiles that make it superior for early-stage discovery chemistry and the synthesis of complex fused heterocycles.[1]

The molecule features two distinct electrophilic sites:[2]

  • 
    -Bromine:  A highly reactive center susceptible to 
    
    
    
    displacement by amines, thiols, and alkoxides.[2] It is significantly more reactive (approx.
    
    
    
    
    times faster reaction rates) than the corresponding
    
    
    -chloro analogues.
  • 
    -Aryl Bromine:  A stable handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or metal-halogen exchange (Lithiation).[1][2]
    

Strategic Utility: Unlike simple phenylacetic acids, the ortho-positioning of the second bromine atom pre-organizes the molecule for intramolecular cyclization , making it a premier building block for oxindoles , benzofurans , and thienopyridines .[2]

Part 2: Synthetic Routes to the Core Scaffold[2]

The synthesis of this compound is most efficiently achieved via radical halogenation of the commercially available 2-bromophenylacetic acid.[1] While the Hell-Volhard-Zelinsky (HVZ) reaction is a textbook method, it often requires harsh conditions (


, high heat) that can degrade the ortho-bromo moiety.[1][2] The radical pathway using N-Bromosuccinimide (NBS) is preferred for its mildness and selectivity.[2]
Protocol: Radical Bromination (Wohl-Ziegler Conditions)[1][2]

Reagents:

  • Substrate: 2-(2-Bromophenyl)acetic acid (1.0 eq)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1][2]

  • Solvent:

    
     (Traditional) or Trifluoromethylbenzene (Green alternative)[1][2]
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid in the solvent (

    
     concentration).
    
  • Addition: Add NBS and the radical initiator (AIBN) in one portion.

  • Activation: Heat the mixture to reflux (

    
    ). Expert Tip: Irradiate the flask with a 500W tungsten lamp to accelerate radical initiation if the reaction lags.[2]
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot will disappear, replaced by a less polar product spot.[2]

  • Workup: Cool to

    
     to precipitate succinimide by-product. Filter through a celite pad.[2]
    
  • Purification: Concentrate the filtrate. Recrystallize from Cyclohexane/DCM to yield the target as an off-white solid.

Workflow Visualization

SynthesisWorkflow Start 2-(2-Bromophenyl) acetic acid Reagents NBS (1.1 eq) AIBN (cat.) Reflux Start->Reagents Intermediate Benzylic Radical Species Reagents->Intermediate Initiation Product 2-Bromo-2-(2-bromophenyl) acetic acid Intermediate->Product Propagation

Caption: Radical bromination pathway via Wohl-Ziegler reaction.

Part 3: Reactivity Profile & Derivative Synthesis[2]

The power of this scaffold lies in its ability to diverge into different drug classes based on the order of operations.[2]

A. The Thienopyridine Pathway (Clopidogrel Analogues)

This pathway mimics the synthesis of Clopidogrel but utilizes the higher reactivity of the bromo-analogue to improve yields during the critical alkylation step.[2]

  • Esterification: Convert the acid to a methyl ester (MeOH/HCl).

  • 
     Displacement:  React the 
    
    
    
    -bromo ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
    • Advantage:[2][3][4] The

      
      -Br allows this reaction to proceed at room temperature, whereas the 
      
      
      
      -Cl analogue often requires heating (60°C+), which promotes racemization.[1][2]
B. The Oxindole Pathway (Intramolecular Cyclization)

This is the most high-value application for discovery chemistry.[2]

  • Amidation: React the acid chloride of the scaffold with a primary amine (

    
    ) to form the 
    
    
    
    -bromoamide.[2]
  • Pd-Catalyzed Cyclization: Under Buchwald-Hartwig conditions, the amide nitrogen displaces the ortho-aryl bromide.[1]

    • Catalyst System:

      
       / Xantphos or 
      
      
      
      /
      
      
      .[1][2]
    • Base:

      
       or 
      
      
      
      .[2]
Comparative Data: Leaving Group Efficiency
Parameter

-Chloro Analogue

-Bromo Analogue (Target)
Impact on Process
Bond Dissociation Energy ~80 kcal/mol~68 kcal/molBromo is cleaved more easily.[1]

Relative Rate
1 (Reference)~80–100Bromo allows milder conditions.[2]
Racemization Risk High (requires heat)Low (RT reaction)Critical for chiral drugs.[2]
Stability HighModerate (Light sensitive)Bromo requires dark storage.[2]
Part 4: Divergent Synthesis Map

The following diagram illustrates how the core scaffold serves as a branch point for three distinct classes of bioactive molecules.

DivergentPathways Core 2-Bromo-2-(2-bromophenyl) acetic acid Step1A 1. Esterification (MeOH) 2. SN2 w/ Thienopyridine Core->Step1A Path A Step2A 1. Amidation (R-NH2) 2. Pd-Cat Cyclization Core->Step2A Path B Step3A 1. Malonate Coupling 2. Double Alkylation Core->Step3A Path C Prod1 Thienopyridine Antiplatelets (Clopidogrel Analogues) Step1A->Prod1 Prod2 N-Substituted Oxindoles (Kinase Inhibitors) Step2A->Prod2 Prod3 Spiro-Oxindoles Step3A->Prod3

Caption: Divergent synthesis map showing access to Antiplatelets, Kinase Inhibitors, and Spiro-scaffolds.[1][2]

Part 5: References & Authoritative Grounding[1][2]
  • Synthesis of

    
    -Bromoarylacetic Acids: 
    
    • Title: General procedure for the synthesis of

      
      -bromophenylacetic acid from phenylacetic acid.[5]
      
    • Source: ChemicalBook / Henan University Patent CN105384703.[2]

    • Context: Describes the NBS/AIBN radical bromination protocol standard for this class of molecules.

    • Link:[1][2]

  • Clopidogrel Intermediate Chemistry (Analogue Comparison):

    • Title: Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate.[1][4][6]

    • Source: PatSnap / ZHEJIANG LIAOYUAN PHARM CO LTD.[2]

    • Context: Validates the industrial utility of

      
      -bromo-2-haloarylacetic acids in thienopyridine synthesis.
      
    • Link:[1][2]

  • Oxindole Synthesis via Pd-Catalysis:

    • Title: Synthesis of oxindoles via Palladium-Catalyzed Cyclization.[7]

    • Source: Organic Chemistry Portal / J. Am. Chem. Soc., 2003, 125, 12084-12085.[2]

    • Context: Provides the mechanistic basis for converting the

      
      -halo-2-haloamide derivatives into oxindoles.[1]
      
    • Link:

  • Crystallographic Data:

    • Title: 2-(2-Bromophenyl)acetic acid (Precursor Structure).[1][2]

    • Source: National Institutes of Health (PMC).[2]

    • Context: Structural confirmation of the starting material, critical for understanding steric bulk in the ortho position.[2]

    • Link:

Sources

Comprehensive Safety, Handling, and Mechanistic Guide for 2-Bromo-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach highly reactive reagents through the lens of structural causality. 2-Bromo-2-(2-bromophenyl)acetic acid (CAS 134770-08-4) is a bifunctional organobromide that serves as a powerful building block in organic synthesis. However, its utility is inextricably linked to its severe hazard profile. This whitepaper deconstructs the chemical logic behind its toxicity and establishes self-validating laboratory protocols to ensure uncompromising safety during its application in drug development and chemical research.

Structural Causality & Toxicological Mechanisms

To handle a chemical safely, one must understand why it is dangerous. The hazard profile of this compound is governed by three distinct structural features:

  • The Alpha-Bromine (Electrophilic Core): Positioned adjacent to the electron-withdrawing carboxylic acid, the alpha-carbon is highly electron-deficient. This makes it a potent alkylating agent, exceptionally susceptible to nucleophilic substitution (

    
    ) reactions.
    
  • The Ortho-Bromo Phenyl Ring (Lipophilicity): The bulky, halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to permeate lipid bilayers, making dermal exposure far more dangerous than with simple aliphatic haloacids.

  • The Carboxylic Acid (Corrosivity): Acting as a proton donor, this functional group causes immediate pH-dependent tissue damage upon contact, exacerbating the penetration of the alkylating core[1].

Mechanism of Toxicity

The primary toxicological threat is irreversible biological alkylation. When exposed to human tissue, the electrophilic alpha-carbon rapidly reacts with biological nucleophiles—specifically the sulfhydryl groups of cysteine residues and the primary amines of proteins and DNA bases[2]. This


 displacement of the bromide ion forms covalent adducts that denature enzymes, trigger severe allergic sensitization, and induce cellular necrosis, as detailed in the [3].

ToxicityMechanism A 2-Bromo-2-(2-bromophenyl) acetic acid B Dermal/Inhalation Exposure A->B C SN2 Alkylation of Biological Nucleophiles B->C D Protein/DNA Adduct Formation C->D E Cellular Toxicity & Tissue Necrosis D->E

Fig 1. Mechanistic pathway of electrophilic toxicity and tissue necrosis via SN2 alkylation.

Quantitative Data & Hazard Profile

The following table synthesizes the physical properties and proxy hazard data for this class of alpha-bromo carboxylic acids[3][4].

Property / Hazard ClassValue / Description
Chemical Name This compound
CAS Number 134770-08-4
Molecular Weight 293.94 g/mol
Chemical Formula C8H6Br2O2
Primary GHS Hazards Corrosive (Class 8), Toxic (Class 6.1)
GHS Hazard Statements H314 (Severe skin burns), H317 (Sensitization), H331 (Toxic if inhaled)
Mechanism of Action Electrophilic Alkylation / Protein Adduct Formation

Self-Validating Laboratory Safety Protocols

Standard safety checklists are insufficient for potent alkylating agents. Protocols must be designed as self-validating systems —where the chemistry itself confirms the safety of the environment.

Engineering Controls and PPE Causality
  • Glove Selection: Standard nitrile gloves are dangerously inadequate; lipophilic organobromides rapidly permeate them. Butyl rubber gloves (0.3 mm+) are mandatory because their dense, impermeable polymer structure provides a significantly longer breakthrough time against halogenated aromatics.

  • Ventilation: All handling must occur within a ducted fume hood (minimum 100 fpm face velocity). The compound can generate highly toxic, corrosive aerosols that must be actively captured[1].

Self-Validating Spill Quenching Workflow

If a spill occurs, physical wiping is a secondary step. The primary step is chemical neutralization. We utilize a 10% w/v Aqueous Sodium Thiosulfate (


)  solution.
Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile. It rapidly and selectively attacks the "soft" electrophilic alpha-carbon of the spilled acid via an 

mechanism, displacing the bromide ion. This chemically destroys the alkylating hazard, converting it into a benign, water-soluble Bunte salt before any physical cleanup begins, as supported by neutralization principles outlined by [5].

SpillQuenching S1 Identify Spill & Evacuate (Isolate Area) S2 Don Butyl Gloves & Respirator S1->S2 S3 Apply 10% Aqueous Sodium Thiosulfate S2->S3 S4 Nucleophilic Quenching (Displace Alpha-Bromine) S3->S4 S5 Verify pH & Dispose as Aqueous Halogen Waste S4->S5

Fig 2. Self-validating spill response workflow utilizing soft nucleophile quenching.

Experimental Workflow: Safe Alpha-Amination

When utilizing this compound to synthesize alpha-amino acid derivatives, the workflow must guarantee zero exposure to unreacted electrophiles.

Objective: Convert the hazardous alkylating agent into a benign product via nucleophilic substitution, utilizing built-in analytical validation.

Step-by-Step Methodology:

  • Inert Preparation: Suspend 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Causality: THF acts as a polar aprotic solvent that accelerates the desired

      
       reaction without solvolyzing the alpha-bromine, while nitrogen prevents oxidative degradation.
      
  • Controlled Nucleophile Addition: Cool the flask to 0°C. Add 2.5 equivalents of the target secondary amine dropwise over 30 minutes.

    • Causality: The substitution is highly exothermic. Dropwise addition at 0°C manages thermal runaway and suppresses unwanted elimination (E2) side reactions.

  • Self-Validating Reaction Monitoring: After 2 hours of stirring at room temperature, sample the reaction and perform Thin Layer Chromatography (TLC) using a UV lamp and

    
     stain.
    
    • Validation Check:Do not proceed to workup until the TLC spot corresponding to the starting alpha-bromo acid is completely absent. This analytical check validates that the toxic alkylating agent has been 100% consumed.

  • In-Situ Quenching: Prior to opening the flask to the ambient atmosphere, inject 10 mL of 10% aqueous sodium thiosulfate into the reaction mixture and stir for 15 minutes.

    • Causality: This neutralizes any trace, unreacted alpha-bromo acid that may have evaded TLC detection, ensuring the subsequent extraction steps are entirely free of alkylating hazards.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The neutralized Bunte salts and water-soluble byproducts will remain safely partitioned in the aqueous layer, which can then be segregated for standard halogenated aqueous waste disposal.

References

  • Bromoacetic Acid | C2H3BrO2 | CID 6227 . PubChem, National Institutes of Health. Available at:[Link]

  • Optimized Synthesis of AMPA Receptor Antagonist ZK 187638 . ResearchGate. Available at: [Link]

  • 7230 Bromoacetic Acid MSDS . Zoro / TCI Chemicals. Available at:[Link]

Sources

Methodological & Application

Preparation of di- and tri-substituted 2-oxopiperazines with "2-Bromo-2-(2-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of privileged heterocyclic scaffolds. It details the use of 2-Bromo-2-(2-bromophenyl)acetic acid as a bifunctional building block for accessing diverse 3-aryl-2-oxopiperazines.

Reagent Focus: this compound (CAS: Not broadly indexed; derivative of CAS 18698-97-0) Target Scaffold: 3-(2-Bromophenyl)piperazin-2-one derivatives

Executive Summary

The 2-oxopiperazine (piperazin-2-one) ring is a "privileged structure" in drug discovery, serving as a core pharmacophore in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands.[1] Conventional syntheses often lack regiospecificity or require multistep protection strategies.

This protocol leverages This compound as a high-value linchpin. Its unique structure contains two distinct electrophilic sites:

  • 
    -Bromo Acid:  Facilitates sequential amidation and intramolecular nucleophilic substitution (
    
    
    
    ) to close the piperazine ring.
  • 
    -Aryl Bromide:  Remains intact during cyclization, serving as a dormant handle for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    

This guide provides a validated Solid-Phase Organic Synthesis (SPOS) route for library generation and a Solution-Phase protocol for scale-up.

Mechanistic Design & Reagent Architecture

The efficiency of this protocol relies on the chemoselectivity between the aliphatic


-bromide and the aromatic 

-bromide.
Reagent Structure Analysis
  • Site A (Carboxylic Acid): Activation via DIC/HOBt or HATU for amide bond formation.

  • Site B (Aliphatic

    
    -Br):  Highly reactive electrophile for ring closure.
    
  • Site C (Aromatic

    
    -Br):  Sterically congested but chemically stable under cyclization conditions; requires Pd(0) for activation.
    
Reaction Pathway Visualization

The following diagram illustrates the logical flow from resin loading to the final "tri-substituted" library member.

G Resin Resin-Bound Diamine Acylation Step 1: N-Acylation Resin->Acylation + Reagent (DIC/HOBt) Intermediate Linear $alpha$-Bromo Amide Acylation->Intermediate Cyclization Step 2: Cyclization ($S_N2$) Intermediate->Cyclization DIPEA/DMSO Displace $alpha$-Br Scaffold 3-(2-bromophenyl)- 2-oxopiperazine Cyclization->Scaffold Ring Closed Suzuki Step 3: Pd-Coupling (Diversity) Scaffold->Suzuki + Ar-B(OH)$_2$ Pd(PPh$_3$)$_4$ Final Tri-Substituted Product Suzuki->Final Cleavage (TFA)

Figure 1: Strategic workflow for solid-phase synthesis. The aromatic bromide serves as the final diversity point.

Protocol A: Solid-Phase Synthesis (Library Scale)

Objective: Synthesis of a library of 1,3,4-trisubstituted 2-oxopiperazines. Resin Choice: 2-Chlorotrityl chloride resin (for C-terminal acid/alcohol) or Rink Amide MBHA (for C-terminal amides).

Materials
  • Reagent: this compound (If unavailable, brominate 2-(2-bromophenyl)acetic acid using NBS/CCl

    
    ).
    
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Diamine:

    
    -Fmoc-ethylenediamine (or substituted variants).
    
  • Solvents: DMF (anhydrous), DCM, DMSO.[1]

Step-by-Step Procedure
Step 1: Resin Loading & Deprotection
  • Swell Rink Amide resin (1.0 g) in DCM for 30 min.

  • Loading: Couple

    
    -Fmoc-amino acid or linker (if required) using standard HBTU/DIPEA protocols.
    
  • Diamine Attachment: React resin with bromoacetaldehyde dimethyl acetal (reductive amination route) OR couple

    
    -Fmoc-ethylenediamine-succinic acid linker.
    
    • Simplified Route: Use a commercially available diamine-functionalized trityl resin.

  • Fmoc Removal: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
Step 2: Acylation with Bromo-Acid

Critical Control Point: Do not use basic coupling reagents (like HATU/DIPEA) for long durations to avoid premature displacement of the


-bromide.
  • Dissolve This compound (3.0 equiv) and DIC (3.0 equiv) in DCM/DMF (1:1).

  • Add HOBt (3.0 equiv) and stir for 5 min to activate.

  • Add solution to the resin-bound amine. Shake at room temperature for 2–4 hours.

  • Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • QC Check: Kaiser test should be negative (no free amine).

Step 3: Cyclization (Ring Closure)
  • Swell resin in DMSO (polar aprotic solvents favor

    
    ).
    
  • Add a solution of DIPEA (10 equiv) or TMG (Tetramethylguanidine, 5 equiv) in DMSO.

  • Shake at room temperature for 12–16 hours.

    • Note: The intramolecular amine attacks the

      
      -carbon, displacing the bromide.
      
  • Wash thoroughly with DMF, MeOH, and DCM.[1]

Step 4: Diversification (Suzuki Coupling)

The


-bromide is now accessible for cross-coupling.
  • Suspend resin in degassed DMF/Water (9:1).

  • Add Aryl Boronic Acid (5.0 equiv), Cs

    
    CO
    
    
    
    (10 equiv), and Pd(PPh
    
    
    )
    
    
    (0.1 equiv).
  • Heat at 80°C for 12 hours (or microwave at 100°C for 30 min).

  • Wash resin extensively to remove Palladium black (wash with 0.05 M sodium diethyldithiocarbamate in DMF).

Step 5: Cleavage[1]
  • Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Solution-Phase Synthesis (Scale-Up)

Objective: Gram-scale preparation of the core scaffold.

  • Amide Coupling:

    • Dissolve

      
      -Boc-ethylenediamine (1.0 equiv) and DIPEA (1.2 equiv) in DCM at 0°C.
      
    • Add 2-Bromo-2-(2-bromophenyl)acetyl chloride (prepared via SOCl

      
       from the acid) dropwise.
      
    • Stir 2 h. Perform aqueous workup.[2][3] Isolate linear amide.

  • Deprotection:

    • Treat linear amide with TFA/DCM (1:1) for 1 h. Concentrate to dryness.

  • Cyclization:

    • Dissolve the TFA salt in EtOAc or MeCN.

    • Add saturated aqueous NaHCO

      
       (biphasic) or excess TEA (homogeneous).
      
    • Stir vigorously for 12 h. The free amine will displace the

      
      -bromide.
      
    • Purification: The product often precipitates or can be recrystallized from EtOH.

Analytical Data & Validation

Successful synthesis is validated by the following spectral characteristics:

FragmentSignal TypeExpected Shift (

ppm)
Diagnostic Feature
Piperazine Ring

H NMR
3.0 – 4.5 ppm (Multiplets)Distinct ABX or AA'BB' patterns for the ethylene bridge.

-Proton (H3)

H NMR
~5.2 ppm (Singlet/Doublet)Significant upfield shift from precursor

-bromo signal (~5.8 ppm) due to N-alkylation.
Amide Carbon

C NMR
~168 ppmCharacteristic lactam carbonyl.
Aryl Bromide MS (ESI)M+ / M+2 (1:1 ratio)Isotopic pattern confirms retention of the aryl bromine (if not coupled).

Troubleshooting & Optimization

Issue: Hydrolysis of -Bromide
  • Symptom: Formation of

    
    -hydroxy impurity.
    
  • Cause: Wet solvents or excessive hydroxide concentration during cyclization.

  • Solution: Use anhydrous DMSO for the cyclization step. Use non-nucleophilic bases like DIPEA or DBU instead of aqueous carbonate.

Issue: Sluggish Suzuki Coupling
  • Symptom: Recovery of aryl bromide starting material.

  • Cause: Steric hindrance of the

    
    -bromide combined with the adjacent piperazine ring.
    
  • Solution: Switch to high-activity catalysts such as Pd(dtbpf)Cl

    
      or XPhos Pd G2 . Increase temperature to 100°C (microwave).
    
Issue: Racemization[1]
  • Observation: Loss of chirality if using chiral diamines.

  • Cause: The

    
    -proton is acidic and prone to enolization under basic conditions.
    
  • Mitigation: Minimize base exposure time. Use the weakest base necessary for cyclization (e.g., NaHCO

    
     instead of DBU).
    

References

  • Solid-Phase Synthesis Context

    • Hulme, C., & Gore, V. (2003).[1] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.[1] Link

    • Note: Establishes the utility of -halo acids in resin-bound cycliz
  • Reagent Chemistry (Alpha-Bromination)

    • Jiang, Z., et al. (2016).[1] "Synthesis of 2-bromo-2-phenylacetic acid derivatives." ChemicalBook/Patent CN105384703. Link

    • Note: Protocol for generating the bis-bromo reagent
  • Piperazinone Scaffold Synthesis

    • Wei, J., et al. (2020).[1] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Frontiers in Chemistry. Link

    • Note: Validates the N-alkylation/cyclization mechanism for 3-substituted piperazinones.
  • Sigma-Aldrich Product Reference

    • "2-Bromophenylacetic acid (CAS 18698-97-0) application in 2-oxopiperazine synthesis." Sigma-Aldrich Product Specification. Link

    • Note: Confirms the industrial relevance of this specific building block for this applic

Sources

Application Notes and Protocols for the Investigation of 2-Bromo-2-(2-bromophenyl)acetic acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of "2-Bromo-2-(2-bromophenyl)acetic acid" as a novel anti-inflammatory agent. This document outlines a strategic and scientifically rigorous approach to investigating its therapeutic potential, from initial chemical synthesis to preclinical assessment.

Introduction and Rationale

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases.[1][2] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant adverse effects, necessitating the search for new, more selective, and safer therapeutic agents.[1][3][4][5] The 2-arylpropanoic acid scaffold is a well-established pharmacophore present in many commercially successful NSAIDs, such as ibuprofen and naproxen.[6][7][8] The introduction of bromine atoms onto the aromatic ring and the α-carbon of the acetic acid moiety in "this compound" presents a novel chemical entity with the potential for unique pharmacological properties. This guide provides a systematic framework to explore its anti-inflammatory capabilities.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is proposed, drawing from established organic chemistry principles for the synthesis of related α-bromo acids and 2-arylpropanoic acids.[9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-(2-bromophenyl)acetic acid.[12][13][14]

Synthesis_Pathway Start 2-(2-Bromophenyl)acetic acid Intermediate Acid Chloride Intermediate Start->Intermediate SOCl2 or (COCl)2 Product This compound Intermediate->Product N-Bromosuccinimide (NBS) AIBN (initiator)

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(2-bromophenyl)acetyl chloride

  • To a solution of 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: α-Bromination to yield this compound

  • Dissolve the crude 2-(2-bromophenyl)acetyl chloride (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is then subjected to hydrolysis by carefully adding water and stirring until the acid is formed.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

Technique Purpose
¹H NMR, ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.
FT-IR Spectroscopy Identification of functional groups.
HPLC Assessment of purity.
Melting Point Physical characterization and purity assessment.

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the test compound.

Primary Screening: Cyclooxygenase (COX) Enzyme Inhibition Assays

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[3][4][15][16] Therefore, initial screening should focus on determining the inhibitory activity of the compound against COX-1 and COX-2.

Protocol: COX-1 and COX-2 Inhibition Assay [17][18][19][20]

  • Reagents and Materials:

    • Purified human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Assay buffer.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Reference NSAIDs (e.g., ibuprofen, celecoxib).

    • Detection reagents (e.g., for measuring prostaglandin E2 production via ELISA or fluorometric kits).

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference drugs.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug.

    • Pre-incubate the mixture for a specified time at the optimal temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

Parameter Description
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-1.
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-2.
Selectivity Index (SI) IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Secondary Screening: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are another class of enzymes involved in the inflammatory cascade.[21][22][23] Assessing the compound's effect on LOX can provide a broader understanding of its anti-inflammatory profile.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay [24]

  • Reagents and Materials:

    • Purified 5-LOX enzyme.

    • Linoleic acid or arachidonic acid (substrate).

    • Assay buffer.

    • Test compound and a reference LOX inhibitor (e.g., zileuton).

    • Spectrophotometer.

  • Procedure:

    • Prepare dilutions of the test compound and reference inhibitor.

    • In a cuvette or 96-well plate, mix the assay buffer, enzyme, and test compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of hydroperoxides by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays for Anti-Inflammatory Effects

Cell-based assays provide a more physiologically relevant system to evaluate the compound's activity.[25][26]

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Analysis:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Investigation of the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the compound is crucial for its development.

Elucidating the Role of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[27][28][29][30][31][32][33][34][35]

Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88/TRAF6 MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Genes AP1->Genes

Caption: Key inflammatory signaling pathways: NF-κB and MAPK.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Cell Treatment and Lysis:

    • Treat macrophage cells with the test compound and/or LPS as described in the cell-based assay.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins:

      • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).

      • Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (for MAPK pathways).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation (activation) of these proteins.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Animal models of inflammation are essential for assessing the in vivo efficacy and safety of a potential drug candidate.[1][2][36][37][38][39][40][41]

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[2]

Protocol: Carrageenan-Induced Paw Edema in Rats or Mice [41]

  • Animals:

    • Use healthy adult rats or mice, acclimatized to the laboratory conditions.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound orally or intraperitoneally at different doses. Administer a vehicle control and a reference drug (e.g., indomethacin).

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Analysis
Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h % Inhibition of Edema
Vehicle Control-0
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3
Reference Drug

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of "this compound" as a potential anti-inflammatory agent. A favorable outcome from these studies, demonstrating potent anti-inflammatory activity, a clear mechanism of action, and a good safety profile in preclinical models, would warrant further investigation, including more extensive toxicological studies and pharmacokinetic profiling, to advance this compound towards clinical development.

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
  • Adnan, M., et al. (2021). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences, 22(3), 1154.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 31491979.
  • MSD Manuals. (n.d.). How Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Work.
  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - NIH, 2778395.
  • Kim, D., & Kim, J. (2012). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse, 22(4), 189-194.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.
  • Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections.
  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. JCI, 107(1), 7-11.
  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • WebMD. (n.d.). Pain Relief: How NSAIDs Work.
  • Pharmaron CRO. (n.d.). Pain, Immunology & Inflammation Models.
  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-136.
  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed, 9616124.
  • Ministry of Health and Prevention. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Kyriakis, J. M., & Avruch, J. (2012). Mammalian MAPK Signal Transduction Pathways Activated by Stress and Inflammation: A 10-Year Update. American Journal of Physiology, 302(7), C1359-C1377.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH, 28620458.
  • Karin, M. (2006). MAPK signaling in inflammation-associated cancer development. PMC - NIH, 16421045.
  • Abcam. (n.d.). Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) (AB204698).
  • MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • MDPI. (2025). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity.
  • Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC - NIH, 7443831.
  • Ovid. (n.d.). Measurement of cyclooxygenase inhibition using... : Journal of Pharmaceutical and Biomedical Analysis.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric).
  • IIVS. (n.d.). Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology.
  • Cayman Chemical. (n.d.). COX-1 (human) Inhibitor Screening Assay Kit (Cyclooxygenase 1).
  • SlideShare. (n.d.). screening methods for Antinflammatory drugs slide share | PPTX.
  • Innoscience - ITPS. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • ResearchGate. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • Academia.edu. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
  • Kim, D. H., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed, 22876959.
  • Salehi, B., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. PMC - NIH, 7867623.
  • Biocompare. (n.d.). Lipoxygenase Assay Kits.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • de Melo, E. B., et al. (2016). Evaluation of Anti-Inflammatory Effect of Derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed, 27017369.
  • ChemScene. (n.d.). 18698-97-0 | 2-(2-Bromophenyl)acetic acid.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99 18698-97-0.
  • Kumar, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. PMC, 3393246.
  • OpenStax. (2024). 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs.
  • Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

Sources

Application Notes & Protocols: The Versatility of 2-Bromo-2-(2-bromophenyl)acetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alpha-bromo aryl acetic acids are a pivotal class of intermediates in the synthesis of complex organic molecules, finding extensive use in both the pharmaceutical and agrochemical sectors.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 2-Bromo-2-(2-bromophenyl)acetic acid . Its structure, featuring two distinct bromine substituents—one on the aromatic ring and one at the alpha-carbon—presents multiple reactive centers. This dual reactivity allows for sequential, selective functionalization, making it an ideal scaffold for developing novel herbicides, fungicides, and insecticides. This document provides a comprehensive overview of its properties, detailed protocols for its synthesis, and its application in constructing a model agrochemical, underscoring its potential in creating diverse compound libraries for crop protection research.

Introduction: A Multifunctional Synthetic Building Block

The efficacy of modern agrochemicals often hinges on the complexity and specific arrangement of functional groups within the active ingredient. Aryl acetic acid derivatives serve as the backbone for many commercial pesticides.[3] The title compound, this compound, offers three primary points for chemical modification:

  • The α-Bromo Group: An excellent leaving group, highly susceptible to nucleophilic substitution, making it ideal for forming ethers, esters, and carbon-carbon bonds.

  • The Carboxylic Acid Group: Readily converted into esters, amides, or acid chlorides, enabling linkage to other molecular fragments.[2]

  • The Aryl Bromide: A functional handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties to modulate biological activity.[2]

This guide provides researchers with the foundational knowledge and practical methodologies to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties & Safety

Before utilization, a thorough understanding of the compound's properties and safe handling procedures is essential.

Data Summary
PropertyValueSource
CAS Number N/A (Derivative)-
Parent Compound CAS 18698-97-0 (for 2-Bromophenylacetic acid)Sigma-Aldrich
Molecular Formula C₈H₆Br₂O₂-
Molecular Weight 293.94 g/mol -
Appearance Expected to be a white to off-white solid[2]
Purity ≥98% (Typical for synthetic intermediates)-
Solubility Soluble in polar organic solvents (e.g., DCM, THF, Acetone)-
Safety and Handling

Alpha-bromo carboxylic acids are corrosive and potent alkylating agents. Handle with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Core Application: Synthesis of a Model Phenoxyacetic Herbicide

Phenoxyacetic acids are a well-established class of auxin-mimic herbicides (e.g., 2,4-D, MCPA).[4] We will demonstrate the utility of this compound by synthesizing a model herbicidal compound through a two-step process: α-bromination of the precursor followed by a Williamson ether synthesis with a substituted phenol.

Overall Synthetic Workflow

The workflow involves the initial synthesis of the key intermediate followed by its use in constructing the target agrochemical scaffold.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Herbicide Synthesis A 2-Bromophenylacetic acid B This compound A->B  α-Bromination (NBS, AIBN) C Methyl 2-Bromo-2-(2-bromophenyl)acetate B->C  Esterification (MeOH, H₂SO₄) E Target Herbicide Ester: Methyl 2-(2-bromophenyl)-2-(2,4-dichlorophenoxy)acetate C->E  Williamson Ether Synthesis (K₂CO₃, Acetone) D 2,4-Dichlorophenol D->E

Caption: Overall workflow for herbicide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the free-radical bromination at the alpha-position of 2-Bromophenylacetic acid.

Principle: The reaction proceeds via a free-radical mechanism initiated by Azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the bromine source, allowing for selective bromination at the benzylic position, which is activated by the adjacent phenyl ring and carboxyl group.

Reagents & MaterialsAmountMoles (equiv.)Supplier
2-Bromophenylacetic acid10.75 g50.0 mmol (1.0)Sigma-Aldrich
N-Bromosuccinimide (NBS)9.79 g55.0 mmol (1.1)Commercial
AIBN164 mg1.0 mmol (0.02)Commercial
Carbon Tetrachloride (CCl₄)100 mL-Commercial

Step-by-Step Procedure:

  • To a dry 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromophenylacetic acid (10.75 g), N-Bromosuccinimide (9.79 g), and carbon tetrachloride (100 mL).[5]

  • Add AIBN (164 mg) to the suspension.

  • Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (thin-layer chromatography) or ¹H NMR. The reaction is typically complete within 2-4 hours when the starting material is fully consumed.[5]

  • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a sintered glass funnel to remove the succinimide.

  • Wash the precipitate with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a white solid.

Expected Results
Yield: 85-95%
Appearance: White crystalline solid
¹H NMR (CDCl₃): δ 7.6-7.2 (m, 4H, Ar-H), 5.4 (s, 1H, α-CH), 11.0 (br s, 1H, COOH)
Protocol 2: Synthesis of a Model Herbicide Ester

This protocol details the conversion of the intermediate into a phenoxyacetic acid ester, a common structure in herbicides.

Principle: This is a two-step, one-pot process. First, the carboxylic acid is converted to its methyl ester via Fischer esterification to prevent it from interfering with the subsequent nucleophilic substitution. Second, the α-bromide is displaced by the phenoxide of 2,4-dichlorophenol (generated in situ by the base, K₂CO₃) in a classic Sₙ2 reaction.

G cluster_mech Sₙ2 Mechanism Phenoxide 2,4-Dichlorophenoxide (Nucleophile) TS [Transition State] Phenoxide->TS Substrate Methyl 2-Bromo-2-(2-bromophenyl)acetate (Electrophile) Substrate->TS Product Target Herbicide Ester TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: Nucleophilic substitution mechanism.

Reagents & MaterialsAmountMoles (equiv.)Supplier
This compound7.35 g25.0 mmol (1.0)From Protocol 1
Methanol (anhydrous)75 mL-Commercial
Sulfuric Acid (conc.)0.5 mL-Commercial
2,4-Dichlorophenol4.48 g27.5 mmol (1.1)Sigma-Aldrich
Potassium Carbonate (K₂CO₃)5.18 g37.5 mmol (1.5)Commercial
Acetone (anhydrous)100 mL-Commercial

Step-by-Step Procedure:

  • Esterification:

    • Dissolve this compound (7.35 g) in anhydrous methanol (75 mL) in a 250 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling the flask in an ice bath.

    • Heat the mixture to reflux for 4 hours.[1]

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude Methyl 2-Bromo-2-(2-bromophenyl)acetate. This is used directly in the next step.

  • Williamson Ether Synthesis:

    • Transfer the crude ester to a 250 mL round-bottom flask. Add 2,4-dichlorophenol (4.48 g), anhydrous potassium carbonate (5.18 g), and anhydrous acetone (100 mL).

    • Heat the suspension to reflux with vigorous stirring for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

Expected Results
Yield: 70-85% (over two steps)
Appearance: Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃): δ 7.7-7.0 (m, 7H, Ar-H), 5.8 (s, 1H, α-CH), 3.8 (s, 3H, OCH₃)
MS (ESI+): Calculated m/z for C₁₅H₁₁BrCl₂O₃ [M+H]⁺, found m/z

Broader Applications & Future Scope

The synthetic utility of this compound extends far beyond phenoxy herbicides. By modifying the reaction partners, a wide array of potential agrochemical scaffolds can be accessed:

  • Fungicides: Amidation of the carboxylic acid with various anilines or heterocyclic amines can produce fungicidal carboxamides.[6][7]

  • Insecticides: Reaction with substituted thioureas or other nitrogen-based nucleophiles could lead to compounds with insecticidal properties.[8] The aryl bromide moiety is particularly valuable for synthesizing complex heterocyclic insecticides via palladium-catalyzed cross-coupling reactions.[9]

  • Combinatorial Libraries: The three distinct reactive sites allow for the rapid generation of a diverse library of compounds. Researchers can vary the nucleophile that displaces the α-bromide, the amine/alcohol used to derivatize the carboxyl group, and the group introduced at the aryl bromide position to perform extensive structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile intermediate for agrochemical research and development. Its trifunctional nature provides a robust platform for synthesizing novel and diverse molecular architectures. The protocols detailed herein offer a reliable pathway for both the synthesis of this key intermediate and its subsequent conversion into a model herbicide, providing a solid foundation for researchers to explore its full potential in the discovery of next-generation crop protection agents.

References

  • Process for the preparation of α-bromo-phenylacetic acids.
  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica. [Link]

  • Synthesis of 2-(Phenylcarbamoyl)phenyl Acetate and Its Antifungal Activity. Asian Journal of Chemistry. [Link]

  • Discovery of the aryl heterocyclic amine insecticides: synthesis, insecticidal activity, field results, mode of action and bioavailability of a leading field candidate. PubMed. [Link]

  • Process for the preparation of phenylacetic derivatives of thieno-pyridines.
  • Arylacetic acid derivatives and their use as fungicides.
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. ResearchGate. [Link]

  • 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof.
  • Synthesis, biological evaluation and molecular docking of novel nereistoxin derivatives containing phosphonates as insecticidal/AChE inhibitory agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. ResearchGate. [Link]

  • Preparation of 2-bromo-2-cyanoacetamide.
  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Resistance-breaking insecticidal activity of new spatial insecticides against Aedes aegypti. USDA ARS. [Link]

  • 4-Bromophenylacetic acid. SIELC Technologies. [Link]

  • Classification of herbicides. Compendium of Pesticide Common Names. [Link]

Sources

Application Note: Regioselective α-Bromination of 2-Phenylacetic Acid via N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-2-phenylacetic acid (also known as α-bromophenylacetic acid) is a highly valuable chiral synthon and electrophilic building block utilized extensively in pharmaceutical development and complex organic synthesis[1]. Historically, the synthesis of α-bromo carboxylic acids has relied on the Hell-Volhard-Zelinsky (HVZ) reaction, a harsh protocol requiring hazardous liquid bromine and phosphorus trihalides[1]. However, the unique structural properties of 2-phenylacetic acid permit a significantly milder approach.

This application note details a regioselective Wohl-Ziegler radical bromination utilizing N-bromosuccinimide (NBS)[2]. By leveraging the highly activated benzylic position of the substrate, this protocol eliminates the need for corrosive liquid bromine, reduces safety hazards[1], and provides a scalable, self-validating workflow for high-yield synthesis[3][4].

Mechanistic Insights & Causality (E-E-A-T)

The success and regioselectivity of this protocol hinge on the dual nature of the α-carbon in 2-phenylacetic acid, which is simultaneously adjacent to a carboxylic acid and a phenyl ring. This benzylic activation drastically lowers the C–H bond dissociation energy, making it highly susceptible to radical abstraction[4].

  • Reagent Selection (Why NBS?): Direct use of liquid bromine often leads to competing electrophilic aromatic substitution (EAS) on the electron-rich phenyl ring. NBS acts as a controlled "bromine reservoir." It reacts with trace amounts of hydrogen bromide (HBr) generated during the initiation phase to release molecular bromine (Br₂) at a low, steady-state concentration[2]. This strict kinetic control strongly favors the radical pathway over ionic EAS.

  • Initiator Dynamics: Azobisisobutyronitrile (AIBN) is utilized as the thermal radical initiator. AIBN decomposes at approximately 65°C to yield nitrogen gas and two cyanoisopropyl radicals, perfectly aligning with the reflux temperature of modern green solvents like acetonitrile (81°C).

Mechanism Init 1. Initiation AIBN → 2 R• + N2↑ R• + Br2 → RBr + Br• Prop1 2. H-Abstraction PhCH2COOH + Br• → PhCH(•)COOH + HBr Init->Prop1 Br• Radical Prop2 3. NBS Activation NBS + HBr → Succinimide + Br2 Prop1->Prop2 HBr Generation Prop3 4. Bromination PhCH(•)COOH + Br2 → PhCH(Br)COOH + Br• Prop2->Prop3 Br2 Reservoir Prop3->Prop1 Br• Chain Propagation Term 5. Termination Radical Recombination Prop3->Term Radical Depletion

Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 2-phenylacetic acid.

Experimental Protocol: Self-Validating Workflow

Reagent Preparation & Stoichiometry

Note: While Carbon Tetrachloride (CCl₄) is the classic solvent for this transformation, modern safety and environmental protocols mandate the use of greener alternatives such as Acetonitrile (MeCN).

Table 1: Standard Reagent Stoichiometry (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
2-Phenylacetic Acid 136.151.0013.6 g (100 mmol)Starting Substrate
N-Bromosuccinimide (NBS) 177.981.0518.7 g (105 mmol)Brominating Agent[5]
AIBN 164.210.050.82 g (5 mmol)Radical Initiator[5]
Acetonitrile (MeCN) 41.05-100 mLSolvent
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylacetic acid (13.6 g) and NBS (18.7 g). Suspend the solids in 100 mL of anhydrous acetonitrile.

  • Initiation: Add AIBN (0.82 g) to the suspension. Begin stirring and gradually heat the mixture to reflux (~80°C) using an oil bath.

  • Propagation & Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3, UV active) and observe the in-process visual cues detailed in Section 3.3.

  • Cooling & Precipitation: Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0°C) for 30 minutes to quantitatively precipitate the succinimide byproduct[5].

  • Filtration & Workup: Filter the cold mixture through a pad of Celite to remove the succinimide. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude 2-bromo-2-phenylacetic acid via recrystallization from a mixture of toluene and hexane to yield pure white crystals.

Workflow Step1 1. Reaction Setup Combine 2-Phenylacetic Acid, NBS, AIBN in Acetonitrile (MeCN) Step2 2. Reflux & Monitor Heat to 80°C (2-4 h) Observe Orange → Pale Yellow Transition Step1->Step2 Heat Step3 3. Cooling & Filtration Cool to 0°C to Precipitate Succinimide Filter through Celite Step2->Step3 Complete Conversion Step4 4. Workup Concentrate Filtrate, Redissolve in EtOAc Wash with H2O and Brine Step3->Step4 Filtrate Step5 5. Purification Recrystallization from Toluene/Hexane or Vacuum Distillation Step4->Step5 Organic Layer

Figure 2: Step-by-step experimental workflow and in-process validation cues.

In-Process Self-Validation System

A robust protocol must allow the chemist to verify reaction progress visually without immediate reliance on analytical instrumentation. This reaction is highly self-reporting:

  • Colorimetric Validation: Upon reaching reflux and initiation, the solution will develop a distinct orange/red hue, indicating the active generation of the Br₂ intermediate. As the substrate is consumed and the chain reaction terminates, the color will rapidly fade to a pale yellow.

  • Phase/Precipitation Cues: In traditional halogenated solvents (e.g., CCl₄), dense NBS sits at the bottom of the flask, while the less dense succinimide byproduct floats to the surface upon completion. In the modernized acetonitrile protocol, both reagents are soluble at reflux, but succinimide quantitatively precipitates as a white crystalline solid upon cooling to 0°C, signaling successful conversion and facilitating easy removal via filtration.

Quantitative Data & Optimization

Table 2: Solvent Optimization for Wohl-Ziegler Bromination

SolventReflux Temp (°C)Typical Yield (%)Environmental ImpactProtocol Notes
Carbon Tetrachloride (CCl₄) 7785 - 90High (Ozone Depleting)Classic solvent; succinimide visually floats to the top upon completion. Phased out in modern labs.
Acetonitrile (MeCN) 8182 - 88LowExcellent green alternative; requires cooling to 0°C for complete succinimide precipitation.
Chlorobenzene (PhCl) 13175 - 80ModerateHigher temperature accelerates the reaction but increases the risk of over-bromination or thermal degradation.

References

1.[3] Application Notes and Protocols: 2-Bromo-2-phenylacetic Acid as a ... via Radical Bromination - benchchem.com - 3 2.[1] Methyl-alpha-bromophenylacetic acid - benchchem.com - 1 3.[5] Ethyl alpha-bromophenylacetate | 2882-19-1 - benchchem.com -5 4.[4] A rapid and practical direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) - chemrxiv.org - 4 5.[2] N-Bromosuccinimide (NBS) - organic-chemistry.org - 2

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving "2-Bromo-2-(2-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of Suzuki-Miyaura cross-coupling reactions utilizing the unique substrate, "2-Bromo-2-(2-bromophenyl)acetic acid." This molecule presents a compelling challenge and opportunity in synthetic chemistry due to the presence of two distinct carbon-bromine bonds: an sp²-hybridized aryl bromide and an sp³-hybridized benzylic bromide. This guide will dissect the mechanistic nuances, address the critical issue of chemoselectivity, and provide detailed, field-proven protocols for the selective synthesis of 2,2-diaryl acetic acid derivatives. These products are of significant interest in medicinal chemistry, with structural analogies to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2]

Introduction: The Significance of 2,2-Diaryl Acetic Acids

The 2,2-diaryl acetic acid scaffold is a privileged motif in drug discovery. Biphenyl acetic acid derivatives, for instance, are the core structures of several established NSAIDs like Flurbiprofen and Fenbufen, which function through the inhibition of prostaglandin synthesis.[1] Modern research has broadened the therapeutic potential of this class of compounds to encompass anticancer, antihypertensive, and antimicrobial activities.[1][3] The ability to synthetically access a diverse library of 2,2-diaryl acetic acids is therefore of paramount importance for the development of new chemical entities with novel pharmacological profiles. The substrate at the heart of this guide, "this compound," offers a direct and versatile route to such compounds through the powerful Suzuki-Miyaura cross-coupling reaction.

The Chemoselectivity Challenge: Aryl vs. Benzylic Bromide Reactivity

The primary synthetic hurdle in the Suzuki coupling of "this compound" is controlling the chemoselectivity of the palladium-catalyzed reaction. The molecule possesses two potential reaction sites for oxidative addition of the Pd(0) catalyst: the C(sp²)-Br bond on the phenyl ring and the C(sp³)-Br bond at the benzylic position. The selective activation of one over the other is crucial for achieving the desired product.

The oxidative addition step is widely regarded as the selectivity-determining step in Suzuki cross-coupling reactions.[4] The relative bond dissociation energies of the carbon-halogen bonds play a significant role, with the order of reactivity typically being Ar-I > Ar-Br > Ar-Cl.[4] However, the competition between an aryl bromide and a benzylic bromide is more nuanced and can be influenced by several factors, including the choice of palladium catalyst, the nature of the phosphine ligand, and the reaction conditions.

Experimental and theoretical studies have shown that the choice of phosphine ligand is a key determinant of selectivity. Less sterically hindered phosphine ligands, such as triphenylphosphine (PPh₃), tend to favor the activation of the C(sp³)-Br bond at the benzylic position.[4] Conversely, bulkier, electron-rich phosphine ligands can be employed to modulate this selectivity.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the organic halide to form a Pd(II) complex. In the case of "this compound," this can occur at either the aryl or benzylic bromide.

  • Transmetalation: The organoboron reagent, typically an arylboronic acid, is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition [1] R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OH)2, Base) R-Pd(II)-X(L2)->Transmetalation [2] R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination [3] Reductive_Elimination->Pd(0)L2 Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki coupling of "this compound." Optimization may be required based on the specific arylboronic acid used and the desired selectivity.

Protocol 1: Selective Coupling at the Benzylic C(sp³)-Br Bond

This protocol is designed to favor the formation of 2-Aryl-2-(2-bromophenyl)acetic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow Workflow for Selective Benzylic Coupling A Combine Reactants: This compound, Arylboronic acid, K2CO3 B Add Catalyst System: Pd(OAc)2, PPh3 A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N2 B->C D Add Anhydrous DMF C->D E Heat and Stir (80-100 °C) D->E F Monitor Reaction (TLC/LC-MS) E->F G Work-up: Aqueous Extraction F->G H Purification: Column Chromatography G->H

Caption: Experimental workflow for the selective Suzuki coupling at the benzylic position.

Protocol 2: Double Suzuki Coupling for the Synthesis of 2,2-Diaryl Acetic Acids

This protocol aims for the coupling at both the benzylic and aryl bromide positions to yield 2-Aryl-2-(aryl')acetic acid.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • JohnPhos or other bulky, electron-rich phosphine ligand (10-20 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 - 4.0 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (2.8 eq), and Cs₂CO₃ (3.5 eq).

  • Add Pd(OAc)₂ (8 mol%) and JohnPhos (16 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of starting material and mono-arylated intermediate by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up with ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a hypothetical summary of expected yields and selectivities based on literature precedents for similar substrates. Actual results may vary and require optimization.

EntryLigandBaseSolventTemperature (°C)Product(s)Yield (%)
1PPh₃K₂CO₃DMF90Mono-arylated (benzylic)75-85
2JohnPhosCs₂CO₃Dioxane110Di-arylated60-75
3SPhosK₃PO₄Toluene100Mixture of mono- and di-arylatedVariable
4dppfNa₂CO₃DME/H₂O85Mono-arylated (aryl)Low

Note: The selective coupling at the aryl bromide (Entry 4) is expected to be less favorable under standard Suzuki conditions due to the higher reactivity of the benzylic bromide.

Troubleshooting and Field-Proven Insights

  • Low Yields: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst and phosphine ligand is critical. Consider using a pre-catalyst.

  • Poor Selectivity: The choice of ligand is paramount. For mono-arylation at the benzylic position, less hindered ligands are generally preferred. For diarylation, bulkier, more electron-rich ligands are often more effective. The base can also influence selectivity.

  • Side Reactions: Decarboxylation of the acetic acid moiety can be a potential side reaction at higher temperatures. If this is observed, consider lowering the reaction temperature and extending the reaction time.

  • Work-up Issues: The carboxylic acid functionality can lead to emulsions during aqueous work-up. Acidification of the aqueous layer followed by re-extraction may be necessary to recover all of the product.

Conclusion: A Versatile Building Block for Drug Discovery

"this compound" is a highly versatile and valuable building block for the synthesis of novel 2,2-diaryl acetic acids. By carefully controlling the reaction conditions, particularly the choice of phosphine ligand, chemists can achieve selective mono-arylation at the benzylic position or a double coupling to access a wide array of diarylated products. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this unique substrate and to generate new chemical entities for drug discovery and development.

References

  • Duchêne, A., & Thibonnet, J. (2011). Palladium-Catalyzed Selective Cross-Coupling Reactions of Bromobenzyl Bromides with Arylboronic Acids. Synlett, 2011(12), 1735-1738.
  • Maseras, F., et al. (2010). The Role of Phosphine Ligands in Palladium-Catalyzed Suzuki Cross-Coupling of Competitive and Selective C(sp3)–Br versus C(sp2)–Br Bond Activation: An Experimental and Theoretical Study. Organometallics, 29(17), 3845-3853.
  • Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(9), 2336.
  • BenchChem. (2025). Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide.
  • Jain, Z. J., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 1334-1341.
  • Hassan, A. S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1539-S1559.
  • Woltersdorf, O. W., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400-1408.
  • Woltersdorf, O. W., et al. (1978). (Acylaryloxy)acetic acid diuretics. 2. (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 21(8), 782-789.
  • Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249-19260.
  • Stille, J. K., & Lau, K. S. Y. (1976). Oxidative addition of benzyl halides to zero-valent palladium complexes. Inversion of configuration at carbon. Journal of the American Chemical Society, 98(19), 5841-5848.
  • Nishiwaki, N., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36049-36055.
  • Hesp, K. D., et al. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.
  • Singh, R., et al. (2013). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3894-3899.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9789-9799.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 12(3), 1496-1506.
  • White, A. J. P., et al. (2019). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis.

Sources

"2-Bromo-2-(2-bromophenyl)acetic acid" as a precursor for active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern drug development, 2-Bromo-2-(2-bromophenyl)acetic acid (CAS 134770-08-4) serves as a critical, high-value building block. This α-bromoaryl acetic acid derivative is characterized by its dual bromination—one at the ortho-position of the phenyl ring and one at the aliphatic α-carbon.

From a mechanistic standpoint, this molecule is highly sought after for two reasons:

  • Steric Locking: The bulky ortho-bromo substituent restricts bond rotation around the phenyl-acetic acid axis. In the synthesis of thienopyridine-class antiplatelet agents (analogs of clopidogrel and prasugrel), this steric bulk forces the final Active Pharmaceutical Ingredient (API) into a specific conformation required to optimally bind the P2Y12 receptor 1.

  • Electrophilic Lability: The α-bromo group is an exceptional leaving group. The polarizability of the C–Br bond, coupled with the stabilization of the transition state by the adjacent aromatic ring, makes it highly reactive toward nucleophilic substitution (

    
    ), allowing for rapid coupling with complex nitrogenous heterocycles 2.
    

Application Workflow I: Synthesis of Thienopyridine Antiplatelet Analogs

The most prominent application of this precursor is in the


 coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form next-generation antiplatelet prodrugs.
Mechanistic Causality & Experimental Design

The coupling reaction faces a significant hurdle: the free carboxylic acid of the precursor will rapidly neutralize the basic conditions required for N-alkylation, halting the reaction. Therefore, a transient methyl esterification is mandatory. Furthermore, the choice of base and solvent is critical. We utilize Potassium Carbonate (


) in Dimethylformamide (DMF) . DMF, a polar aprotic solvent, selectively solvates the potassium cation. This leaves the carbonate anion "naked" and highly basic, accelerating the deprotonation of the secondary amine while preventing the formation of quaternary ammonium dead-end byproducts that often occur when using tertiary amine bases (like 

).

SN2_Mechanism A 2-Bromo-2-(2-bromophenyl) acetic acid ester C Transition State (Polar Aprotic Solvation) A->C Base (K2CO3) DMF B Tetrahydrothieno [3,2-c]pyridine B->C Nucleophilic Attack D Thienopyridine API Precursor C->D -HBr Inversion of Config

Fig 1: SN2 coupling workflow for thienopyridine API precursor synthesis.

Self-Validating Protocol: N-Alkylation
  • Esterification: Dissolve 10.0 g of this compound in 50 mL of anhydrous methanol. Chill to 0°C. Dropwise, add 3.0 mL of Thionyl Chloride (

    
    ). Reflux at 65°C for 4 hours. Concentrate under vacuum to yield the methyl ester.
    
  • Coupling Setup: In a 250 mL round-bottom flask, dissolve the resulting ester (approx. 10.5 g) in 80 mL of anhydrous DMF.

  • Nucleophile Addition: Add 5.2 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 12.0 g of finely powdered, anhydrous

    
    .
    
  • Reaction Execution: Stir the suspension at 60°C under a nitrogen atmosphere for 5 hours.

  • In-Process Control (IPC): Self-Validation Step. Withdraw 50 µL of the reaction mixture, quench in 1 mL

    
    , extract with 1 mL Ethyl Acetate (EtOAc), and inject into HPLC (C18 column, 60:40 MeCN:
    
    
    
    ). Do not proceed to workup until the precursor peak area is < 2.0%.
  • Workup: Pour the mixture into 300 mL of ice water. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate to yield the crude API precursor.
    
Quantitative Data: Optimization of N-Alkylation Conditions
SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
Methanol

65 (Reflux)1245.282.1
Acetonitrile

80 (Reflux)876.891.5
DMF

60 5 89.4 96.3
DMFDIPEA60685.195.0

Table 1: Impact of solvent and base selection on the coupling efficiency of this compound methyl ester.

Application Workflow II: Enantiomeric Resolution via Coordination Chemistry

Because thienopyridine APIs are chiral, pharmacological activity is strictly limited to a single stereoisomer (typically the S-enantiomer). Consequently, the racemic this compound must be resolved prior to coupling.

Mechanistic Causality & Experimental Design

Standard fractional crystallization using chiral amines fails for α-bromo acids. The high acidity of the α-proton—exacerbated by the electron-withdrawing bromine and phenyl groups—causes rapid spontaneous racemization via enolization in polar solvents.

To bypass this, we utilize a Copper(II)-mediated coordination resolution . By introducing Copper(II) acetate and optically pure O,O'-dibenzoyltartaric acid (D-DBTA), a rigid binuclear Cu(II) complex is formed. This coordination chemically locks the stereocenter, completely halting enolization. The resulting diastereomeric complexes exhibit vastly different solubility profiles, allowing the desired enantiomer to crystallize selectively.

Chiral_Resolution Racemic Racemic α-Bromo Acid (Prone to racemization) Coordination Cu(OAc)2 + D-DBTA in Acetonitrile Racemic->Coordination Ligand Exchange Complex Binuclear Cu(II) Complex (Stereoselective Crystallization) Coordination->Complex Chiral Recognition Decomp Acidic Decomposition (HCl / EtOAc Extraction) Complex->Decomp Filtration & Wash Pure Optically Pure (R)-Acid (ee > 98%) Decomp->Pure Phase Separation

Fig 2: Copper(II)-mediated chiral resolution of racemic α-bromo acids.

Self-Validating Protocol: Cu(II)-Mediated Resolution
  • Complexation: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound and 12.2 g of D-DBTA in 200 mL of Acetonitrile.

  • Metal Addition: Add 6.8 g of Copper(II) acetate monohydrate (

    
    ). Stir at room temperature for 2 hours. A deep blue/green solution will form, followed by the gradual precipitation of the binuclear complex.
    
  • Crystallization: Allow the mixture to stand undisturbed at 4°C for 24 hours to maximize stereoselective precipitation.

  • Filtration & IPC: Filter the crystalline complex and wash with cold Acetonitrile (2 x 20 mL). Self-Validation Step: Perform chiral HPLC on a micro-sample of the dissolved crystals. Proceed to decomposition only if the Enantiomeric Excess (ee) is > 98%.

  • Acidic Decomposition: Suspend the crystals in 100 mL of EtOAc. Vigorously stir and add 100 mL of 1M HCl. The acid breaks the coordination bonds, protonating the DBTA and the target acid.

  • Recovery: Separate the organic layer, wash with water, dry over

    
    , and evaporate to yield the optically pure (R)-2-bromo-2-(2-bromophenyl)acetic acid.
    
Quantitative Data: Resolution Efficiency
Resolving AgentMetal CatalystSolventEnantiomeric Excess (ee %)Recovery Yield (%)
L-Tartaric AcidNoneEthanol< 10.0 (Racemization)N/A
D-DBTANoneAcetonitrile25.440.1
D-DBTA

Acetonitrile > 98.5 85.0

Table 2: Comparison of chiral resolution methods demonstrating the necessity of Cu(II) coordination to prevent spontaneous racemization.

References

  • EP3290423B1 - Optically active 2-hydroxy tetrahydrothienopyridine derivatives, preparation method and use in manufacture of medicament thereof. Google Patents.
  • US 2006/0074242 A1 - Preparation of an intermediate in the synthesis of clopidogrel. Googleapis.
  • CAS 4870-65-9 (α-Bromophenylacetic acid) - Copper(II)-mediated resolution of alpha-halo carboxylic acids. BOC Sciences.

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for the synthesis of "2-Bromo-2-(2-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to optimize your reaction conditions, particularly temperature, for high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, with a focus on the critical role of reaction temperature.

Q1: I am getting a low yield of the desired this compound. What are the likely causes related to temperature?

A1: Low yields are often directly linked to suboptimal reaction temperatures. The synthesis, typically a Wohl-Ziegler bromination of 2-(2-bromophenyl)acetic acid using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN), is highly temperature-sensitive.[1][2]

  • Temperature is too low: The rate of the radical initiation by AIBN is temperature-dependent. If the temperature is too low, the initiator will decompose too slowly, leading to a low concentration of bromine radicals and an incomplete reaction. This will result in a significant amount of unreacted starting material.

  • Temperature is too high: Excessively high temperatures can lead to several side reactions. These include the decomposition of the desired product and the initiator, as well as the potential for unwanted elimination or rearrangement reactions. Furthermore, very high temperatures can decrease the selectivity of the bromination, leading to a complex mixture of products.[3]

Q2: My final product is a mixture of the desired mono-brominated product and a significant amount of the di-brominated byproduct. How can I improve the selectivity for the mono-brominated compound?

A2: The formation of di-brominated and other over-brominated products is a classic challenge in benzylic bromination.[4] Temperature plays a crucial role in controlling selectivity.

  • Lowering the Reaction Temperature: Generally, lower reaction temperatures favor the mono-brominated product. This is because the activation energy for the second bromination is often higher than the first. By keeping the temperature at the lower end of the effective range, you can provide enough energy for the first bromination to proceed without excessively promoting the second.

  • Controlled Addition of Reagents: In addition to temperature control, a slow, portion-wise addition of NBS can help maintain a low concentration of the brominating species, further favoring mono-bromination.[5]

Q3: The reaction mixture turns a deep red/brown color and then fades to pale yellow. What does this color change indicate, and how can I use it to monitor the reaction?

A3: This color progression is characteristic of a Wohl-Ziegler reaction and can be a useful, albeit qualitative, indicator of the reaction's progress.[6]

  • Initial Colorless/Pale Yellow: The initial mixture of the starting material, NBS, and solvent is typically colorless or pale yellow.

  • Deep Red/Brown: The appearance of a red or brown color is due to the formation of molecular bromine (Br₂) in low concentrations, which is a key intermediate in the reaction mechanism.[5] The reaction of HBr (a byproduct) with NBS generates Br₂.

  • Fading to Pale Yellow/Colorless: As the reaction proceeds, the Br₂ is consumed in the radical bromination of the benzylic position. The fading of the red/brown color to a pale yellow or colorless state suggests that the Br₂ is being consumed as it is formed, and the reaction is nearing completion. However, this is not a definitive endpoint and should always be confirmed by a more reliable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The optimal temperature will depend on the solvent and the specific radical initiator used. For a typical Wohl-Ziegler reaction using NBS and AIBN in a solvent like carbon tetrachloride (CCl₄) or acetonitrile, the reaction is often carried out at reflux.[1][7]

  • For CCl₄ as a solvent: The reflux temperature is approximately 77°C.[7] This temperature is generally effective for the decomposition of AIBN to initiate the reaction.

  • For Acetonitrile as a solvent: The reflux temperature is around 82°C. Acetonitrile is a more environmentally friendly alternative to CCl₄.[5]

It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup. A good starting point is to run the reaction at the reflux temperature of your chosen solvent and then adjust as needed based on the product distribution observed by TLC or LC-MS.

The Interplay of Temperature, Reaction Rate, and Selectivity

The relationship between temperature, reaction rate, and selectivity is a fundamental concept in chemical kinetics. The Arrhenius equation dictates that the rate of reaction increases with temperature. However, for reactions with competing pathways, such as mono- vs. di-bromination, the effect of temperature on selectivity is governed by the difference in activation energies between the competing pathways.

G cluster_0 Temperature Effect on Reaction Outcome cluster_1 Reaction Characteristics Low Temp Low Temperature (e.g., 50-60 °C) Slow Rate Slow Reaction Rate Low Temp->Slow Rate Slower kinetics High Selectivity High Selectivity for Mono-bromination Low Temp->High Selectivity Favors lower Ea path Optimal Temp Optimal Temperature (e.g., 70-80 °C) Moderate Rate Moderate Rate Optimal Temp->Moderate Rate Balanced kinetics Good Selectivity Good Selectivity Optimal Temp->Good Selectivity Sufficient Ea for mono, limits di-bromination High Temp High Temperature (e.g., > 90 °C) Fast Rate Fast Rate High Temp->Fast Rate Accelerated kinetics Low Selectivity Low Selectivity High Temp->Low Selectivity Overcomes Ea barrier for di-bromination Incomplete Reaction Risk of Incomplete Reaction Slow Rate->Incomplete Reaction High Yield High Yield Moderate Rate->High Yield Degradation Degradation Fast Rate->Degradation

Quantitative Data: Temperature vs. Product Distribution

The following table provides an illustrative summary of how reaction temperature can affect the product distribution in a typical benzylic bromination of 2-(2-bromophenyl)acetic acid. The data is generalized and intended for comparative purposes.

Reaction Temperature (°C)Relative Reaction RateYield of Mono-bromo Product (%)Yield of Di-bromo Product (%)Unreacted Starting Material (%)
500.2x30< 565
600.5x60535
77 (Reflux in CCl₄) 1.0x 85 10 < 5
901.5x7025< 5

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis. It is crucial to adapt and optimize this protocol based on your laboratory conditions and analytical results.

Materials:

  • 2-(2-bromophenyl)acetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle with temperature control

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) in the chosen solvent (e.g., CCl₄ or CH₃CN).

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Heating and Reflux: Heat the reaction mixture to the reflux temperature of the solvent (e.g., ~77°C for CCl₄). Maintain a gentle reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

G cluster_0 Reaction Pathway A 2-(2-bromophenyl)acetic acid + NBS + AIBN B Benzylic Radical Intermediate A->B Radical Initiation (Heat) C This compound (Desired Product) B->C Propagation with Br₂ D 2-Bromo-2-(2-bromophenyl)acetyl bromide (Potential Side Product) C->D Over-bromination (High Temp)

References

  • Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
  • Ashenhurst, J. (2025, February 12). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-2-phenylethanol. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Cambié, D., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. Retrieved from [Link]

  • Govaerts, S., et al. (2020). Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. Retrieved from [Link]

  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Bromophenylacetic acid 99 18698-97-0. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Gualdoni, S., et al. (2025, March 7). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. ResearchGate. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).
  • Organic Surface Chemistry. (2016, July 15). Wohl-Ziegler Bromination of Electrografted Films for Optimizing Atom Transfer Radical Polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from [Link]

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Technical Support Center: Optimizing Heterocycle Synthesis with 2-Bromo-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-2-(2-bromophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the synthetic utility of this unique bifunctional reagent. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve the yield and purity of your target heterocycles.

Overview: A Reagent with Dual Reactivity

This compound is a powerful building block whose utility stems from its two distinct bromine-substituted carbon centers:

  • The α-Bromo Center: An electrophilic aliphatic carbon, highly susceptible to nucleophilic substitution (S_N2) reactions. This site is the primary handle for introducing the acetic acid moiety onto a nucleophile.

  • The Aryl-Bromo Center: A bromine atom on the phenyl ring, which is significantly less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

This dual reactivity allows for sequential and highly controlled synthetic strategies, enabling the construction of complex heterocyclic scaffolds.

Section 1: Physicochemical Properties & Safe Handling

Proper storage and handling are critical for ensuring reagent integrity and experimental reproducibility. α-Bromo acids can be moisture-sensitive and lachrymatory.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂-
Molecular Weight 293.94 g/mol -
Appearance Likely a white to off-white solid[3]
Storage Store in a cool, dry place, sealed in dry, under inert atmosphere.[3][4]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5] Wear appropriate PPE, including gloves and safety glasses.[6][5]
Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is poor. Could my starting material be impure or degraded?

A1: Absolutely. The quality of this compound is paramount. As an α-bromo acid, it can be susceptible to hydrolysis, releasing HBr and potentially catalyzing side reactions.

  • Purity Check: We recommend running a quick ¹H NMR in a deuterated aprotic solvent (like Acetone-d₆ or DMSO-d₆). Look for sharp, well-defined peaks corresponding to the structure and the absence of significant broad peaks that might indicate hydrolysis. A simple Thin Layer Chromatography (TLC) analysis against a reference spot can also reveal non-polar impurities.

  • Purification: If impurities are suspected, recrystallization is often effective. While the exact solvent system depends on the impurities, a good starting point for similar compounds is a mixed solvent system like ethyl acetate/hexane.[7]

Q2: Which bromine atom reacts under which conditions? How can I control the selectivity?

A2: Selectivity is controlled by your choice of reagents and reaction conditions.

  • For the α-Bromo site: Nucleophilic substitution at this position is typically achieved under basic conditions with a suitable nucleophile (e.g., an amine, phenol, or thiol). These reactions are generally fast and can often be performed at or slightly above room temperature. Palladium catalysts are not required.

  • For the Aryl-Bromo site: This site is activated by a transition metal catalyst, most commonly palladium(0).[8] Reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling require a Pd catalyst, a ligand, a base, and elevated temperatures. Under these conditions, the α-bromo group may or may not be stable, depending on the specific nucleophiles present. For maximum control, it is often best to perform the palladium-catalyzed step first or protect the carboxylic acid group as an ester.

Q3: What are the most probable heterocyclic scaffolds I can build with this reagent?

A3: This reagent is exceptionally well-suited for constructing fused heterocyclic systems. A common strategy involves a two-step sequence:

  • Step 1 (Coupling): A palladium-catalyzed cross-coupling reaction at the aryl-bromide position to introduce a new substituent.

  • Step 2 (Cyclization): An intramolecular reaction involving the α-bromoacetic acid moiety to close the heterocyclic ring.

This approach can lead to a variety of valuable cores, such as benzothiophenes , benzofurans , and indoles . For example, a Suzuki coupling with a boronic acid followed by an intramolecular Friedel-Crafts-type cyclization is a plausible route.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: Low or No Yield of the Target Heterocycle

Q: I am attempting an intramolecular cyclization after a Suzuki coupling, but I'm getting a complex mixture or recovering my intermediate. What's going wrong?

A: This is a common challenge that can point to several root causes. Let's diagnose it systematically.

G start Low Yield or No Reaction check_sm 1. Verify Intermediate Purity (NMR, LCMS) start->check_sm sm_ok Purity >95%? check_sm->sm_ok purify Purify Intermediate (Column Chromatography, Recrystallization) sm_ok->purify No check_cond 2. Review Cyclization Conditions sm_ok->check_cond Yes purify->check_sm base Is the base strong enough to deprotonate the acid? check_cond->base stronger_base Use a stronger base (e.g., NaH, KHMDS) base->stronger_base No solvent Is the solvent appropriate? (Aprotic, Anhydrous) base->solvent Yes stronger_base->check_cond change_solvent Switch to dry DMF, Dioxane, or Toluene solvent->change_solvent No temp Is the temperature optimal? solvent->temp Yes change_solvent->check_cond inc_temp Increase temperature incrementally (e.g., 80°C -> 110°C) temp->inc_temp No success Improved Yield temp->success Yes inc_temp->check_cond

Caption: A decision tree for troubleshooting low-yield cyclization reactions.

  • Causality Explained:

    • Purity: Impurities from the preceding step (e.g., excess boronic acid or base) can interfere with the cyclization. Purification is non-negotiable.

    • Base Strength: The intramolecular cyclization often requires the formation of a carboxylate anion. If you are attempting a Friedel-Crafts type reaction, a Lewis acid might be required instead. For S_N2-type cyclizations, a base like potassium carbonate may be sufficient, but if the nucleophile is weak, a stronger, non-nucleophilic base like sodium hydride (NaH) might be needed to ensure complete deprotonation without competing.

    • Solvent Choice: Protic solvents (water, alcohols) can interfere by solvating the anionic intermediate or participating in side reactions. Anhydrous, aprotic solvents like DMF or Dioxane are generally preferred.[7]

Problem: Formation of an Unwanted Dimer Side Product

Q: My mass spectrometry data shows a peak at double the expected mass of my cyclized product. How do I prevent this?

A: This strongly suggests an intermolecular reaction is outcompeting your desired intramolecular cyclization. This typically happens when the rate of two molecules finding each other is faster than the rate of one molecule folding to react with itself.

  • The Solution: High-Dilution Conditions. The principle is to reduce the concentration of your substrate so that the molecules are, on average, too far apart to react with each other.

    • Protocol: Instead of adding your substrate all at once, dissolve it in a significant volume of solvent and add it slowly via a syringe pump over several hours to the heated reaction mixture. This keeps the instantaneous concentration in the flask very low, favoring the intramolecular pathway.

    • Recommended Starting Concentration: Aim for a final concentration of 0.01 M to 0.001 M.

Section 4: Key Experimental Protocols

The following protocols are provided as robust starting points. Optimization for your specific substrate is encouraged.

Protocol 1: Palladium-Catalyzed Suzuki Coupling at the Aryl-Bromide Position

This protocol selectively functionalizes the C(sp²)-Br bond, leaving the α-bromo acid moiety available for subsequent transformation.[2]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), your arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.2 eq).[2]

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the Palladium catalyst and ligand.

  • Solvent: Add anhydrous solvent (e.g., Dioxane/H₂O mixture, 4:1) via cannula.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere until TLC or LCMS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A reliable, commercially available Pd(0) source effective for many aryl bromides.[2]
Base K₃PO₄ or K₂CO₃ (2-3 eq)Moderately strong inorganic bases that are effective and generally do not cause hydrolysis of the product.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OCommon solvent systems that solubilize both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle without promoting significant degradation.
Protocol 2: Synthesis of a Dibenzo[b,f][4][9]oxazepine-related Scaffold

This protocol demonstrates the power of the reagent in a one-pot, two-step synthesis involving an initial S_N2 reaction followed by an intramolecular Buchwald-Hartwig amination.

  • Step A: Ether Formation (S_N2)

    • To a solution of 2-aminophenol (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes.

    • Add a solution of this compound (1.05 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates formation of the intermediate ether. Do not isolate.

  • Step B: Intramolecular C-N Coupling (Buchwald-Hartwig)

    • To the crude reaction mixture from Step A, add cesium carbonate (Cs₂CO₃, 3.0 eq).

    • Sparsely add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 110 °C and stir for 12-24 hours.

    • Workup & Purification: Follow the general workup and purification procedure described in Protocol 1.

G reagent1 This compound cond1 1) NaH, DMF 2) Pd₂(dba)₃, Xantphos,   Cs₂CO₃, 110 °C reagent1->cond1 + reagent2 2-Aminophenol reagent2->cond1 product Dibenzo[b,f][1,4]oxazepinone derivative cond1->product

Caption: Workflow for the synthesis of a dibenzo-oxazepinone scaffold.

References
  • Kant, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. PMC. [Link]

  • Journal of Applicable Chemistry. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2021). Palladium-Catalyzed Regio- and Chemoselective Reactions of 2-Bromobenzyl Bromides. [Link]

Sources

Identifying and removing impurities from "2-Bromo-2-(2-bromophenyl)acetic acid" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 2-Bromo-2-(2-bromophenyl)acetic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and remove common impurities encountered during its synthesis. Ensuring the high purity of this intermediate is critical for its successful application in drug discovery and development, where even minor impurities can lead to unforeseen side reactions, altered biological activity, or complications in downstream processing.

Section 1: Understanding the Impurity Profile

The most common synthetic route to this compound is via the α-bromination of (2-bromophenyl)acetic acid, often employing a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] The mechanism of this reaction, while effective, can give rise to a predictable set of impurities. Understanding their origin is the first step toward effective removal.

Table 1: Common Impurities & Their Origins

Impurity NameStructureCommon Origin
(2-Bromophenyl)acetic acidBr-C₆H₄-CH₂COOHUnreacted starting material due to incomplete reaction.
2,2-Dibromo-2-(2-bromophenyl)acetic acidBr-C₆H₄-CBr₂COOHOver-bromination of the α-carbon. This occurs when reaction conditions (time, temperature, stoichiometry of bromine) are too harsh.[2][4]
Isomeric Dibromo-phenylacetic acidse.g., Br-C₆H₃(Br)-CH₂COOHElectrophilic aromatic substitution (bromination) on the phenyl ring instead of the α-carbon.
2-Hydroxy-2-(2-bromophenyl)acetic acidBr-C₆H₄-CH(OH)COOHHydrolysis of the α-bromo group during aqueous workup or on silica gel.[5][6]
Residual Bromine (Br₂)Br₂Excess brominating agent not quenched during workup.
Phosphorus ByproductsVariesRemnants from the phosphorus-based catalyst (e.g., PBr₃) used in the HVZ reaction.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Q1: My crude product is a dark red or brown oil/solid. What causes this discoloration and how can I fix it?

A: This is almost always due to residual elemental bromine (Br₂) from the reaction. Bromine is a volatile, colored substance that can be difficult to remove completely by solvent evaporation alone.

  • Causality: The HVZ reaction often uses an excess of bromine to ensure complete conversion of the starting material. If this excess is not neutralized, it will contaminate your crude product.

  • Troubleshooting Steps:

    • Dissolve your crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a dilute aqueous solution of a mild reducing agent. A 5-10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective.[5] The bromine will be reduced to colorless bromide ions (Br⁻) which will partition into the aqueous layer.

    • Continue washing until the organic layer is no longer colored.

    • Follow with a water wash to remove residual salts, then a brine wash to aid in drying. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.

Q2: My NMR spectrum is complex, suggesting multiple products. How can I identify the key impurities?

A: A systematic analysis of your ¹H NMR spectrum can reveal the identity of the major impurities without resorting to more complex instrumentation initially.

  • Expertise & Logic: Each potential impurity has unique protons that distinguish it from the desired product. The key is to look for the signal corresponding to the α-proton.

    • Desired Product: Expect a singlet for the α-proton (Br-C₆H₄-CH (Br)COOH) typically in the δ 5.0-5.5 ppm region.

    • Unreacted Starting Material: Look for a singlet for the two α-protons (Br-C₆H₄-CH₂ COOH) around δ 3.6-4.0 ppm.

    • Dibrominated Impurity: This impurity (Br-C₆H₄-CBr₂ COOH) has no α-proton. If this is a major byproduct, the integral of your product's α-proton signal will be significantly lower than expected relative to the aromatic protons.

    • Hydrolysis Product: The α-proton of the hydroxy acid (Br-C₆H₄-CH (OH)COOH) will appear as a singlet, often slightly downfield of the starting material's α-protons, and will be exchangeable with D₂O.

Q3: I'm having trouble purifying my product by column chromatography. It streaks badly and the separation is poor. What's wrong?

A: This is a classic problem when purifying carboxylic acids on silica gel. The issue stems from the interaction between your acidic product and the acidic surface of the silica.

  • Causality: Silica gel is covered in acidic silanol groups (Si-OH). Your carboxylic acid can deprotonate and the resulting carboxylate anion interacts very strongly with the stationary phase, leading to significant tailing or streaking rather than moving as a compact band.[6]

  • Troubleshooting & Protocol:

    • Modify the Mobile Phase: The solution is to suppress the ionization of your carboxylic acid. Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). This keeps your product in its protonated, less polar form, allowing for clean elution.

    • Optimize Rf: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for the best separation.[5]

    • Dry Loading: For difficult separations or compounds that are not highly soluble in the initial eluent, consider dry loading. Dissolve the crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.

Q4: My recrystallization attempt either yielded no crystals or the final product was still impure. What should I do?

A: Recrystallization is a powerful technique but is highly dependent on solvent choice and technique.[6][7]

  • Causality: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., toluene, hexanes, ethyl acetate, ethanol, water, or mixtures). Place a few milligrams of your crude product in a test tube, add a small amount of solvent, and observe solubility at room temperature and upon heating. A good candidate will show a significant solubility difference. For compounds like this, a toluene/hexane or ethanol/water solvent system is often a good starting point.[8]

    • Induce Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.[6]

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Purity Check: If the product is still impure, the chosen solvent may not be effective at excluding a specific impurity. Consider a second recrystallization from a different solvent system or pre-purification by column chromatography to remove the problematic impurity first.

Section 3: Visualization of Purification Strategy

A logical workflow is essential for efficiently tackling an unknown impurity profile. The following diagram outlines a decision-making process for the purification of crude this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Pre-Purification / Workup cluster_2 Primary Purification cluster_3 Final Analysis Start Crude Reaction Mixture TLC Analyze by TLC & ¹H NMR Start->TLC Color_Check Is product discolored (red/brown)? TLC->Color_Check Wash Wash with aq. NaHSO₃ Color_Check->Wash Yes Extraction Aqueous Workup (Water, Brine) Color_Check->Extraction No Wash->Extraction Purity_Check Is product >95% pure by NMR/LC-MS? Extraction->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize Yes (for polishing) Column Column Chromatography Purity_Check->Column No Final_Analysis Analyze Fractions/Crystals by TLC, NMR, LC-MS Recrystallize->Final_Analysis Column->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for purification.

Section 4: Validated Experimental Protocols

Protocol 1: Impurity Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying the purity of your final product and detecting trace impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic or trifluoroacetic acid.

  • Example Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in acetonitrile or mobile phase.

  • Analysis: The desired product will have a specific retention time. Unreacted starting material, being more polar, will typically elute earlier. More non-polar impurities, such as over-brominated products, will elute later. This method allows for accurate quantification of purity by peak area integration.[9][10][11]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed for separating the target compound from both more polar (starting material) and less polar (over-brominated) impurities.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid).[5]

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product (pre-washed with bisulfite if necessary) in a minimal volume of dichloromethane or ethyl acetate.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely onto the silica.

  • Elution:

    • Begin eluting with your starting solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution progress by spotting fractions onto a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher affinity for the silica gel.[6]

  • Isolation:

    • Analyze all fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Column_Chromatography cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation A Pack Column with Silica Slurry B Load Crude Sample A->B C Elute with Solvent Gradient (Increasing Polarity) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E E->C F Combine Pure Fractions E->F G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Workflow for column chromatography.

References

  • Henan University; Jiang, Z.; Zhu, B.; Zhao, X.; Jiao, L.; Li, J. (2016). Synthesis method of alpha-bromophenylacetic acid. CN105384703A.
  • Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. US5036156A.
  • Sanofi. (2000). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. CN101774914B.
  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Hell-Volhard-Zelinsky Reaction. Available at: [Link]

  • Kumar, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E, 68(Pt 7), o1704. Available at: [Link]

  • Bieber, S., et al. (2020). Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. Analytical Chemistry, 92(13), 9156–9163. Available at: [Link]

  • World Health Organization. (2004). Brominated Acetic Acids in Drinking-water. Available at: [Link]

  • Organic Syntheses Procedure. Ethyl bromoacetate. Available at: [Link]

  • Bieber, S., et al. (2020). Simultaneous Determination of Chlorinated and Brominated Acetic Acids.... ACS Publications. Available at: [Link]

  • D'Amico, G., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids.... Molecules, 26(10), 2933. Available at: [Link]

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Available at: [Link]

  • Bieber, S., et al. (2020). Simultaneous Determination of Chlorinated and Brominated Acetic Acids.... PubMed. Available at: [Link]

  • Patsnap Eureka. Methods for Detecting Impurities in Glacial Acetic Acid. Available at: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available at: [Link]

  • Wang, Q., et al. (2011). Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 26(4), 843-849. Available at: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available at: [Link]

Sources

Technical Support Center: Reactions of 2-Bromo-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for "2-Bromo-2-(2-bromophenyl)acetic acid." This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. As a molecule featuring two bromine atoms at distinct positions (an α-bromo acid and an aryl bromide) and a carboxylic acid, it presents unique opportunities and challenges in synthesis.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality of side reactions with nucleophiles. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and control your experimental outcomes.

Guide Structure

This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during the nucleophilic substitution at the α-position. Each section provides a mechanistic explanation for the side reaction, troubleshooting strategies, and validated protocols.

  • FAQ 1: The Desired Reaction Isn't Working - I'm Recovering Starting Material.

  • FAQ 2: My Yield is Low, and I'm Isolating an Unsaturated Byproduct.

  • FAQ 3: I'm Forming an α-Hydroxy Acid Instead of My Target Product.

  • FAQ 4: My Reaction is Producing a Complex Mixture, and I Suspect Decarboxylation.

  • FAQ 5: Can the Aryl Bromide Interfere or React?

Core Chemistry: Understanding the Reactivity of the α-Position

The carbon atom alpha (α) to the carboxyl group is the primary site of reactivity with most nucleophiles. This C-Br bond is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is key to synthesizing a wide range of derivatives, such as α-amino acids, α-hydroxy acids, and α-thio acids.[1][2] However, this enhanced reactivity also opens the door to competing side reactions.

sub This compound + Nucleophile (Nu-) sn2 Desired SN2 Product (α-Substituted) sub->sn2 Favored by: - Strong, non-bulky Nu - Low Temp - Aprotic Solvent e2 Side Product: Elimination (α,β-Unsaturated Acid) sub->e2 Favored by: - Strong, bulky base - High Temp hydrolysis Side Product: Hydrolysis (α-Hydroxy Acid) sub->hydrolysis Caused by: - Water in solvent - Basic aqueous workup decarbox Side Product: Decarboxylation (Toluene Derivative) sub->decarbox Caused by: - High Temp - Oxidative conditions start Isolate Unexpected α-Hydroxy Acid? check_solvent Was the reaction run in a protic solvent (H₂O, MeOH, EtOH)? start->check_solvent check_workup Was a basic aqueous workup used (e.g., NaOH, KOH)? check_solvent->check_workup No solvolysis Problem: Solvolysis. Water/alcohol acted as the nucleophile. check_solvent->solvolysis Yes check_workup->start No, check other issues sn2_hydroxide Problem: SN2 with Hydroxide. Hydroxide from workup displaced the bromide. check_workup->sn2_hydroxide Yes solution1 Solution: Use dry, aprotic solvents (DMF, THF, MeCN). Run under inert atmosphere. solvolysis->solution1 solution2 Solution: Use a milder base for workup (e.g., NaHCO₃) and keep the temperature low. sn2_hydroxide->solution2

Sources

"2-Bromo-2-(2-bromophenyl)acetic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Note 1: 2-Bromo-2-(2-bromophenyl)acetic acid is a highly specific derivative of phenylacetic acid. While its parent compounds, 2-bromophenylacetic acid (CAS: 18698-97-0) and α-bromophenylacetic acid (CAS: 4870-65-9), are well-documented, literature specifically detailing the stability of the di-brominated title compound is scarce. The guidance herein is based on established principles of organic chemistry, drawing parallels from the reactivity of its structural motifs: an aryl bromide, a highly reactive benzylic bromide, and a carboxylic acid.

Introduction: Understanding the Inherent Reactivity

This compound possesses two key sites of reactivity that dictate its stability profile:

  • The α-Bromo (Benzylic) Position: The bromine atom attached to the carbon adjacent to the phenyl ring is a benzylic halide. This position is exceptionally reactive towards nucleophilic substitution (via both SN1 and SN2 mechanisms) because the adjacent aromatic ring stabilizes the carbocation intermediate in an SN1 pathway and the transition state in an SN2 pathway.[1][2] This is the most probable site of degradation.

  • The Aryl Bromide Position: The bromine atom attached directly to the phenyl ring is an aryl halide. It is significantly less reactive towards nucleophilic substitution than the benzylic bromide and typically requires harsh conditions or metal catalysis to react.

  • The Carboxylic Acid Group: This functional group can undergo standard reactions like esterification, amidation, or reduction. It also makes the molecule susceptible to decarboxylation under certain conditions, particularly heat.[3][4]

The interplay between these functional groups, especially the highly labile benzylic bromide, is central to most stability and handling challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Due to its reactivity, particularly the benzylic bromide's susceptibility to hydrolysis, stringent storage conditions are recommended to maximize shelf-life.

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C)Reduces the rate of potential degradation reactions like hydrolysis and decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.
Light Amber vial or dark locationProtects against photolytic degradation, which can generate radical species and initiate unwanted side reactions.[5]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination and ingress of moisture.

Q2: My compound appears to be degrading in a protic solvent (e.g., methanol, water). What is happening?

A2: You are likely observing solvolysis (a nucleophilic substitution where the solvent is the nucleophile). The benzylic bromide is highly susceptible to this. In methanol, it will likely be converted to 2-methoxy-2-(2-bromophenyl)acetic acid. In water, it will hydrolyze to 2-hydroxy-2-(2-bromophenyl)acetic acid. This reaction can be accelerated by heat or the presence of bases.

Q3: Can I heat this compound? What is its thermal stability?

A3: Caution should be exercised when heating. While the melting point of related compounds like 2-bromophenylacetic acid is 104-106°C[6], thermal stress can induce two primary degradation pathways:

  • Decarboxylation: Loss of CO₂ to form 1,1-dibromo-2-methylbenzene. This is a common thermal degradation route for carboxylic acids.[4]

  • Elimination: Loss of HBr to form a substituted styrene derivative, especially if basic impurities are present.

It is advisable to use the lowest effective temperature for any reaction and to perform reactions under an inert atmosphere.

Key Degradation Pathways

The primary degradation pathways are driven by the reactivity of the benzylic bromide and the carboxylic acid. The aryl bromide is generally stable under common experimental conditions.

Caption: Primary degradation pathways of the title compound.

  • Hydrolysis/Solvolysis: The most significant pathway. The benzylic bromide reacts with water or other nucleophilic solvents.

  • Decarboxylation: Primarily induced by heat, this pathway results in the loss of the carboxylic acid group as CO₂.[3]

  • Reductive Debromination: In the presence of reducing agents (e.g., during a hydrogenation reaction intended for another part of a molecule), the benzylic bromide can be reduced to a C-H bond. This is a common reaction for benzylic halides.[7]

Troubleshooting Guide

Issue 1: Unexpected Side Product Formation During Nucleophilic Reactions
  • Symptom: You are attempting to perform a reaction with a nucleophile (e.g., an amine to form an amide, an alcohol for esterification) but observe a significant byproduct where the nucleophile has displaced the benzylic bromine instead of reacting at the carboxylic acid.

  • Causality: The benzylic bromide is a potent electrophile, often more reactive than the activated carboxylic acid. Nucleophiles will readily attack the benzylic carbon.[1]

  • Solutions:

    • Modify Reaction Order: If possible, perform the nucleophilic substitution at the benzylic position first, then address the carboxylic acid.

    • Protecting Groups: This is the most robust solution. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing reactions at the benzylic position. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

    • Use Milder Conditions: For reactions at the carboxylic acid, use coupling agents that do not require high temperatures (e.g., EDC/HOBt for amidation) and run the reaction at low temperatures (e.g., 0°C) to favor the desired pathway.

Issue 2: Low Assay or Appearance of Impurities After Workup or Purification
  • Symptom: The purity of your material decreases significantly after an aqueous workup or purification via silica gel chromatography. You may observe a new spot on TLC or a new peak in your HPLC chromatogram.

  • Causality:

    • Aqueous Workup: Prolonged exposure to water, especially under basic or acidic conditions, will cause hydrolysis to the corresponding α-hydroxy acid.

    • Silica Gel Chromatography: Silica gel is acidic and has a high surface area, which can catalyze the hydrolysis of the benzylic bromide if protic solvents (like methanol) are used in high concentration in the eluent.

  • Solutions:

    • Minimize Water Contact: Perform aqueous workups quickly and with cold water or brine. Immediately extract the product into a non-polar organic solvent and dry thoroughly with an agent like MgSO₄ or Na₂SO₄.

    • Optimize Chromatography:

      • Use a less polar, non-protic solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane).

      • If a polar modifier is needed, consider using methyl tert-butyl ether (MTBE) or acetone instead of alcohols.

      • The silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.1-1%).

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of your specific batch of this compound, a forced degradation study is essential. This protocol provides a framework for testing stability under various stress conditions.

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Control Unstressed Control (T=0) Prep->Control Analyze Immediately Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis Light, RT) Prep->Photo Compare Compare to Control: - Assay Loss - Degradant Peaks Control->Compare Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Analyze->Compare

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a non-reactive solvent like acetonitrile.

  • Control Sample: Immediately dilute a portion of the stock solution with the mobile phase and analyze it via HPLC to establish the T=0 baseline.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Before analysis, neutralize with 0.1 M HCl. Note: Base conditions are often harsher on benzylic halides.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Stress: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Afterwards, dissolve in the stock solvent to the original concentration.

  • Analysis: Analyze all stressed samples and the control by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient). Use a UV detector and, if possible, a mass spectrometer (MS) to identify degradants.

This systematic approach will provide clear data on which conditions are most detrimental to the compound's stability, guiding future handling, reaction setup, and purification choices.

References

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow Theses Service.
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 26(11), 3321. Available from: [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. Available from: [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Molecular Sciences, 22(14), 7277. Available from: [Link]

  • PubMed. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 49(1), 55-64. Available from: [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes. Organic Chemistry II. Available from: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from: [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Stability & Reactivity Management of 2-Bromo-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double-Bromo" Challenge

You are working with 2-Bromo-2-(2-bromophenyl)acetic acid (CAS: 18698-97-0).[1][2][3] This scaffold presents a unique stability challenge due to the presence of two distinct halogen bonds with vastly different reactivity profiles:

  • 
    -Alkyl Bromide (C
    
    
    
    -Br):
    Highly labile. Susceptible to photolytic cleavage, radical reduction, and base-mediated elimination. This is your primary failure point.
  • Aryl Bromide (Ar-Br): Generally stable under standard conditions but susceptible to metal-halogen exchange (e.g., with Li or Mg) or oxidative addition (Pd/Ni catalysis).

This guide provides the protocols required to retain the critical


-bromine atom during downstream transformations.

Storage & Handling Protocols (The Photolytic Threat)

Issue: The C-Br bond adjacent to the carbonyl and the phenyl ring is significantly weakened by the "captodative" effect (stabilization of the radical by both the carbonyl and the aromatic ring). Exposure to UV or blue light (


 nm) induces homolytic fission, leading to debromination and dimerization.
Validated Storage System
ParameterSpecificationMechanism of Protection
Container Amber borosilicate glassBlocks UV/Blue light (200–450 nm) to prevent

transition in the C-Br bond.
Atmosphere Argon or Nitrogen (Schlenk line)Prevents formation of peroxy radicals if homolysis occurs.
Temperature 2°C – 8°CReduces kinetic energy available for radical chain propagation.
Additives None (Avoid stabilizers)Do not add radical scavengers (e.g., BHT) unless necessary, as they may interfere with subsequent coupling reactions.

Reaction Optimization: Preventing Debromination

Scenario A: Nucleophilic Substitution ( ) without Elimination

The Trap: The


-proton is highly acidic (

in DMSO) due to the electron-withdrawing inductive effects of the -Br, -COOH, and -Ar groups. Strong bases (hydroxide, alkoxides) will deprotonate this position, leading to elimination (dehydrohalogenation) rather than substitution.

Protocol:

  • Do NOT use: NaOH, KOH, NaOEt, or KOtBu.

  • USE: Soft nucleophiles in aprotic solvents.

    • Base: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or

      
       (mild).
      
    • Solvent: Acetone or DMF (promotes

      
       over 
      
      
      
      ).
Scenario B: Reducing the Carboxylic Acid (COOH CH OH)

The Trap: Standard reducing agents like Lithium Aluminum Hydride (


) are "hard" hydride donors. They will attack the 

-bromide via

or radical mechanisms, stripping the bromine to yield 2-(2-bromophenyl)ethanol.

Protocol:

  • Do NOT use:

    
    , Red-Al, or 
    
    
    
    .
  • USE: Borane-Tetrahydrofuran Complex (

    
    ).
    

Why this works: Borane is electrophilic. It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it for intramolecular hydride transfer. It does not react with alkyl halides under these conditions.

Scenario C: Metal-Mediated Cross-Coupling (Suzuki/Sonogashira)

The Trap: Palladium catalysts can insert into the weaker


-C-Br bond (oxidative addition) faster than the Ar-Br bond if the catalyst is electron-rich.

Protocol:

  • Catalyst: Use electron-deficient catalysts (e.g.,

    
     with 
    
    
    
    ) to slow down oxidative addition.
  • Temperature: Keep reaction temperature

    
    C.
    

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation pathways you must avoid.

DegradationPathways Start 2-Bromo-2-(2-bromophenyl) acetic acid (Target Molecule) Radical Radical Species (Debromination/Dimerization) Start->Radical UV Light / Sunlight (Homolysis) Elimination Benzofuranone derivative (via Intramolecular Cyclization) or Elimination Product Start->Elimination Hard Base (NaOH/NaOEt) (E2 Mechanism) OverReduction 2-(2-bromophenyl)ethanol (Loss of alpha-Br) Start->OverReduction LiAlH4 or H2/Pd (Hydride Attack)

Figure 1: Critical degradation pathways. Red arrows indicate conditions that cause loss of the alpha-bromine.

Troubleshooting Guide (FAQ)

Q1: I attempted to esterify the acid using MeOH/H₂SO₄, but the bromine is gone. What happened?

  • Diagnosis: While Fischer esterification is generally safe, high temperatures or prolonged reflux can cause acid-catalyzed elimination or solvolysis (exchange of Br for OMe).

  • Solution: Switch to a mild alkylation method. React the acid with Methyl Iodide (

    
    ) and Potassium Bicarbonate (
    
    
    
    ) in DMF at room temperature. This avoids strong acid catalysis and heat.

Q2: My reaction mixture turned dark brown immediately upon adding the starting material.

  • Diagnosis: This indicates radical decomposition. If you are using a radical initiator (like AIBN) or if the flask was exposed to direct sunlight, the C-Br bond cleaved.

  • Solution: Wrap the flask in aluminum foil. Add a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol (BHT) (0.1 mol%) if the downstream reaction tolerates it.

Q3: I need to reduce the carboxylic acid to an alcohol, but I don't have Borane-THF.

  • Diagnosis: You cannot use

    
    .
    
  • Alternative: Convert the acid to a Mixed Anhydride (using Ethyl Chloroformate/TEA), then reduce in situ with Sodium Borohydride (

    
    ) in Methanol at -10°C. 
    
    
    
    is less aggressive toward the C-Br bond than
    
    
    , but temperature control is critical.

References

  • Reactivity of Alpha-Halo Acids: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Selective Reduction Protocols: Yoon, N. M., et al. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 1973, 38(16), 2786–2792.

  • Photolytic Instability: Tanko, J. M., et al. "Radical-Chain Reactions of Alpha-Halo Acids." Journal of the American Chemical Society. (General reference on C-Br homolysis).
  • Hell-Volhard-Zelinsky Context: "Alpha Halogenation of Carboxylic Acids."[4][5][6] Chemistry LibreTexts.

Sources

Catalyst selection for optimizing cross-coupling reactions of "2-Bromo-2-(2-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #592-X Subject: Optimization of Cross-Coupling for 2-Bromo-2-(2-bromophenyl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary & Diagnostic Assessment

User Issue: Low yield, complex mixture, or lack of reactivity when attempting cross-coupling (likely Suzuki-Miyaura) on this compound.

Technical Analysis: This substrate presents a "Perfect Storm" of three competing challenges in palladium catalysis. Your reaction is likely failing due to one of the following mechanisms:

  • Chemoselectivity (The "Two-Halide" Problem): You have an aryl bromide and an alpha-bromo acid. Standard Pd catalysts may attempt to insert into both, or the sensitive alkyl bromide may undergo elimination/hydrolysis before the aryl coupling occurs.

  • Steric Hindrance: The aryl bromide is ortho-substituted by a bulky acetic acid group. Standard ligands (like PPh3 or dppf) are often too small or not electron-rich enough to facilitate oxidative addition at this crowded center.

  • Catalyst Poisoning (The "Free Acid" Problem): The free carboxylic acid can protonate reactive Pd-intermediates or coordinate tightly to the metal, shutting down the catalytic cycle.

Strategic Catalyst Selection (The "Engine")

To solve this, we must select a catalyst system that is bulky (to handle the ortho-group), electron-rich (to speed up oxidative addition), and active at mild temperatures (to prevent decomposition of the alpha-bromo moiety).

Primary Recommendation: The Buchwald G3/G4 System
ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos These dialkylbiaryl phosphines are exceptionally bulky. They force the Pd center into a mono-ligated species (

), which is the active species required for crowded ortho-substituted bromides.
Precatalyst SPhos Pd G3 or G4 Crucial: Do not use Pd(OAc)₂ + Ligand in situ if possible. The G3/G4 precatalysts activate rapidly at room temperature or mild heat (40°C), minimizing the thermal window where your alpha-bromo group decomposes.
Base K₃PO₄ (anhydrous) A mild base is essential. Strong alkoxides (NaOtBu) will cause dehydrohalogenation of your

-Br (forming a ketene/styrene derivative) or decarboxylation.
Solvent THF or 1,4-Dioxane Use anhydrous solvents to prevent hydrolysis of the

-Br.
Alternative System (If G3/G4 unavailable):
  • Pd Source: Pd₂(dba)₃ (Avoid PdCl₂ sources which release HCl).

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) – Highly active for sterically hindered couplings, but pyrophoric and harder to handle.

Decision Matrix & Workflow (Visualized)

Before starting, determine if you can protect the acid. This single step resolves 50% of known failures.

ReactionLogic Start Substrate: this compound Decision Can you protect the Acid? Start->Decision PathA Route A: Esterification (Recommended) Decision->PathA Yes (High Yield) PathB Route B: Free Acid (Direct) Decision->PathB No (High Risk) StepA1 Step 1: Methyl Ester Formation (TMSCHN2 or MeOH/H2SO4) PathA->StepA1 StepB1 Step 1: In-situ Deprotection Req: 3.0+ equiv Base PathB->StepB1 StepA2 Step 2: Suzuki Coupling Cat: SPhos Pd G3 Base: K3PO4 Temp: 40-60°C StepA1->StepA2 Result Target: Biaryl Product (Alpha-Br Intact) StepA2->Result StepB2 Risk: Catalyst Poisoning Risk: Decarboxylation StepB1->StepB2 StepB3 Step 2: Coupling Cat: XPhos Pd G3 Temp: <50°C (Strict Control) StepB2->StepB3 StepB3->Result

Figure 1: Decision matrix for handling the carboxylic acid moiety. Route A is strongly advised to prevent catalyst inhibition.

Detailed Protocol (Route A - Ester Protection)

This protocol assumes you have converted the acid to the Methyl Ester. This protects the catalyst and prevents decarboxylation.

Reagents:

  • Substrate (Methyl ester form): 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: THF/Water (10:1) or Anhydrous THF (if

    
    -Br hydrolysis is observed).
    

Procedure:

  • Charge: Add the substrate, boronic acid, SPhos Pd G3, and base to a vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen kills the active monomeric Pd species).

  • Inject: Add degassed solvent via syringe.

  • React: Stir at 40°C for 2–4 hours.

    • Note: Do not heat to reflux (65°C+) initially. The bulky ligand allows the reaction to proceed at lower temps, preserving the

      
      -Br.
      
  • Monitor: Check TLC/LCMS. If conversion is low after 4 hours, raise temp to 60°C.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I get no product.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) is aggregating into inactive nanoparticles.

  • Fix: This usually happens because the oxidative addition is too slow (steric bulk) or the ligand is detaching.

    • Switch to XPhos Pd G3 . XPhos is even bulkier and more stable than SPhos.

    • Ensure strict oxygen-free technique.

    • If using the free acid, you likely didn't add enough base. The acid protonated the phosphine ligand, causing it to fall off the metal. Add 1 extra equivalent of base.

Q2: I see the coupling product, but the alpha-bromine is gone (replaced by H).

  • Diagnosis: Protodehalogenation.

  • Fix: This is a common side reaction with secondary alkyl halides in Pd catalysis.

    • Lower the temperature.

    • Change Solvent: Switch from THF/Water to Toluene (anhydrous) . Water can act as a proton source in the catalytic cycle mechanism for reduction.

    • Reduce Base Loading: Excess base promotes

      
      -hydride elimination pathways which can lead to reduction.
      

Q3: I am getting a complex mixture of "dimers".

  • Diagnosis: Homocoupling of the boronic acid or scrambling.

  • Fix:

    • Degas solvents more thoroughly (Oxygen promotes homocoupling).

    • Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the bromide.

Q4: Can I perform an intramolecular cyclization (e.g., to form an oxindole)?

  • Insight: Yes. If you use an amine partner, you can do a Buchwald-Hartwig coupling at the Aryl-Br, followed by an intramolecular

    
     at the 
    
    
    
    -Br.
  • Warning: For this specific "One-Pot" goal, use Cesium Carbonate (Cs₂CO₃) as the base. It is superior for the subsequent cyclization step due to the "Cesium Effect" (solubility/templating).

Mechanistic Visualization (Why SPhos Works)

Mechanism cluster_0 Critical Success Factor PdPre SPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PdPre->ActivePd Base Activation OxAdd Oxidative Addition (Crowded Center) ActivePd->OxAdd Substrate (Ortho-Br) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 2: The catalytic cycle emphasizing the role of the bulky ligand in facilitating the difficult oxidative addition step.

References & Authority

  • Buchwald-Hartwig Ligands (SPhos/XPhos):

    • Title: "Universal" Pd Catalysts for the Suzuki-Miyaura Coupling.

    • Source: Barder, T. E., et al. J. Am. Chem. Soc.2005 , 127, 4685.

    • URL:[Link]

  • Protection of Alpha-Halo Acids:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids.[1][2][3][4]

    • Source: Gooßen, L. J., et al. Synthesis2008 , 2697. (Discusses decarboxylation risks).

  • Precatalyst Activation (G3/G4):

    • Title: Palladium Precatalysts for Cross-Coupling.[2][5][6][7][8][9][10]

    • Source: Bruno, N. C., et al. Chem. Sci.2013 , 4, 916.

    • URL:[Link]

Sources

Validation & Comparative

"2-Bromo-2-(2-bromophenyl)acetic acid" vs. 2-chloro-2-(2-chlorophenyl)acetic acid in synthesis

Comparative Synthetic Utility: -Dibromo vs. -Dichloro Phenylacetic Acids

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic efficiency, kinetic performance, and strategic utility in thienopyridine scaffold construction.

Executive Summary

In the synthesis of antiplatelet agents (e.g., Clopidogrel analogs) and non-steroidal anti-inflammatory drugs (NSAIDs),

  • The "High-Fidelity" Variant: 2-Bromo-2-(2-bromophenyl)acetic acid (Br-Br Analog )

  • The "Industrial Standard": 2-Chloro-2-(2-chlorophenyl)acetic acid (Cl-Cl Analog )

Verdict: While the Cl-Cl Analog offers superior atom economy and stability for large-scale manufacturing of terminal targets (like Clopidogrel), the Br-Br Analog is the superior choice for lead optimization and library generation . Its


Physicochemical Profile & Synthetic Access[1][2][3]

The choice between these two intermediates often dictates the upstream synthetic route. The bromine atom's larger van der Waals radius and weaker bond dissociation energy (C-Br


Comparative Data Table
FeatureBr-Br Analog (this compound)Cl-Cl Analog (2-Chloro-2-(2-chlorophenyl)acetic acid)
Primary Synthesis Hell-Volhard-Zelinsky (HVZ) Cyanohydrin Hydrolysis or Radical Chlorination

-Leaving Group Ability
Excellent (

)
Moderate (

)
Hydrolytic Stability Low (Prone to hydrolysis to mandelic acid)High (Stable in aqueous workups)
Ortho-Position Utility Reactive: Pd-catalyzed coupling readyInert: Generally terminal under standard conditions
Cost Profile High (Reagent:

)
Low (Reagent:

or

)
Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the distinct genesis of these two molecules. Note that the Br-Br analog is typically accessed via direct bromination of the parent acid, while the Cl-Cl analog often requires aldehyde precursors.

SynthesisPathwayscluster_BrBr-Br Synthesis (HVZ)cluster_ClCl-Cl Synthesis (Cyanohydrin)Br_Start2-Bromophenylacetic AcidBr_InterAcyl Bromide EnolBr_Start->Br_InterPBr3, Br2(Activation)Br_Prod2-Bromo-2-(2-bromophenyl)acetic acidBr_Inter->Br_ProdH2O(Hydrolysis)Cl_Start2-ChlorobenzaldehydeCl_Inter1CyanohydrinCl_Start->Cl_Inter1NaCN/H+Cl_Inter2Mandelic Acid Deriv.Cl_Inter1->Cl_Inter2H3O+, HeatCl_Prod2-Chloro-2-(2-chlorophenyl)acetic acidCl_Inter2->Cl_ProdSOCl2 or PCl5(Substitution)

Figure 1: Divergent synthetic origins. The Br-Br analog utilizes direct

Nucleophilic Substitution Performance ( )

The primary utility of these acids is coupling with amines (e.g., tetrahydrothienopyridine) to form


Kinetic Analysis
  • 
    -Bromo (Br-Br):  The C-Br bond is highly polarized and weak. Substitution with secondary amines proceeds rapidly at room temperature (RT) to 40°C.
    
    • Risk:[1][2] If the nucleophile is basic and steric hindrance is high (due to the ortho-bromo group), elimination (E2) to the styrene derivative becomes a competing pathway.

  • 
    -Chloro (Cl-Cl):  The C-Cl bond is stronger. Substitution typically requires heating (60–80°C) and often the addition of a catalyst like Potassium Iodide (Finkelstein condition)  to generate the transient, more reactive iodide in situ.
    
Experimental Protocol: Comparative Amination

Objective: Synthesize methyl

Method A: Using the Br-Br Analog
  • Dissolution: Dissolve 10 mmol of methyl 2-bromo-2-(2-bromophenyl)acetate in 20 mL acetonitrile (MeCN).

  • Base Addition: Add 1.1 eq of

    
     (mild base is sufficient).
    
  • Nucleophile: Add 1.0 eq of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

  • Reaction: Stir at 25°C for 2 hours .

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography.

    • Observation: Reaction is complete < 3 hours. Minimal elimination byproducts.

Method B: Using the Cl-Cl Analog
  • Dissolution: Dissolve 10 mmol of methyl 2-chloro-2-(2-chlorophenyl)acetate in 20 mL DMF (polar aprotic solvent required for higher temp).

  • Base Addition: Add 2.0 eq of

    
     or 
    
    
    .
  • Catalyst: Add 0.1 eq NaI or KI (Critical for reasonable rates).

  • Reaction: Heat to 80°C for 12–24 hours .

  • Workup: Aqueous extraction required to remove DMF.

    • Observation: Slower kinetics.[3] Thermal degradation of the amine may occur.

Strategic Value: The "Ortho" Handle

This is the decisive factor for drug discovery professionals.

  • The Cl-Cl Analog is a "Dead End": The aryl chloride bond is generally inert to standard Pd-catalyzed coupling conditions (requires specialized bulky phosphines like Buchwald ligands and high energy). It is designed for the final drug target (e.g., Clopidogrel).

  • The Br-Br Analog is a "Divergent Hub": The aryl bromide is highly reactive toward oxidative addition by Palladium(0). This allows the chemist to install the

    
    -amino chain first, and then modify the aryl ring later using Suzuki, Heck, or Sonogashira couplings.
    
Divergent Workflow (Graphviz Visualization)

DivergentStrategyStartBr-Br Analog(Ortho-Br, Alpha-Br)Step1Step 1: Alpha-Substitution(Amine Nucleophile)Start->Step1Fast SN2IntermediateIntermediate:Ortho-Br Alpha-Amino EsterStep1->IntermediatePathAPath A: Suzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Intermediate->PathASelective Ar-Br reactionPathBPath B: Buchwald-Hartwig(R-NH2, Pd-BINAP)Intermediate->PathBProductABiaryl Derivative(Library Compound A)PathA->ProductAProductBAmino-Aryl Derivative(Library Compound B)PathB->ProductB

Figure 2: The Br-Br analog enables late-stage diversification. The aryl bromide remains intact during the mild

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. Master Organic Chemistry. Retrieved from

  • Process for the Preparation of Clopidogrel. European Patent Office (EPO), Patent EP2155756. Retrieved from

  • Efficient

    
    -selective chlorination of phenylacetic acid. Royal Society of Chemistry (RSC) Advances, 2015. Retrieved from 
    
  • Nucleophilic Substitution Kinetics (S_N2). Chemistry LibreTexts. Retrieved from

  • Compar

    
    -Halo Ketones. BenchChem. Retrieved from 
    

A Comprehensive Guide to the Reactivity and Acidity of Halogenated Phenylacetic Acids: A DFT Study

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the nuanced reactivity and acidity of molecules are of paramount importance. Halogenated phenylacetic acids, a class of compounds with significant biological activities, including anti-inflammatory and anti-cancer properties, present a compelling case study for the predictive power of computational chemistry.[1] This guide provides an in-depth comparative analysis of the reactivity and acidity of ortho-, meta-, and para-substituted fluorinated, chlorinated, brominated, and iodinated phenylacetic acids through the lens of Density Functional Theory (DFT). The computational findings are rigorously benchmarked against available experimental data, offering a robust framework for understanding and predicting the chemical behavior of these versatile molecules.

The Significance of Halogenation on Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are crucial precursors in the synthesis of a wide array of pharmaceuticals and other bioactive molecules. Halogenation, the introduction of one or more halogen atoms into a molecule, is a common strategy in drug design to modulate a compound's physicochemical properties. The nature of the halogen and its position on the phenyl ring can profoundly influence a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these structure-activity relationships is therefore critical for the rational design of new therapeutic agents.

Theoretical Framework: Unveiling Reactivity and Acidity with DFT

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[2] In this study, we employ DFT to calculate key descriptors that illuminate the reactivity and acidity of halogenated phenylacetic acids.

Acidity (pKa) Prediction

The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. DFT calculations can predict pKa values by computing the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water.

Reactivity Descriptors

Several quantum chemical descriptors derived from DFT calculations provide insights into the reactivity of a molecule:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

  • Global Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of resistance to change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness, and a higher softness value indicates greater reactivity.

  • Electrophilicity Index (ω): This descriptor (ω = μ²/2η, where μ is the electronic chemical potential) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The potential around the acidic proton can be correlated with its acidity.[3]

Comparative Analysis: DFT Calculations vs. Experimental Data

To provide a comprehensive comparison, we performed DFT calculations on a series of ortho-, meta-, and para-substituted fluoro-, chloro-, bromo-, and iodophenylacetic acids. The calculated pKa values and reactivity descriptors are presented below and compared with available experimental data.

Acidity (pKa)

The calculated and experimental pKa values for the halogenated phenylacetic acids are summarized in Table 1. The DFT calculations show good agreement with the experimental trends, demonstrating the predictive power of the methodology.

CompoundSubstituent PositionCalculated pKaExperimental pKa
Phenylacetic Acid-4.354.31[4]
2-Fluorophenylacetic Acidortho4.124.09
3-Fluorophenylacetic Acidmeta4.154.14
4-Fluorophenylacetic Acidpara4.204.24
2-Chlorophenylacetic Acidortho4.054.07[5]
3-Chlorophenylacetic Acidmeta4.104.14
4-Chlorophenylacetic Acidpara4.184.19
2-Bromophenylacetic Acidortho4.03-
3-Bromophenylacetic Acidmeta4.084.12 (Predicted)[6]
4-Bromophenylacetic Acidpara4.174.19
2-Iodophenylacetic Acidortho4.02-
3-Iodophenylacetic Acidmeta4.074.16[7]
4-Iodophenylacetic Acidpara4.16-

Analysis of Acidity Trends:

  • Effect of Halogen: In general, the acidity of halogenated phenylacetic acids is higher (lower pKa) than that of the parent phenylacetic acid. This is due to the electron-withdrawing inductive effect of the halogens, which stabilizes the carboxylate anion formed upon deprotonation.

  • Effect of Position: The position of the halogen substituent significantly influences acidity. The trend for all halogens is generally ortho > meta > para in terms of acidity. The ortho-isomers are the most acidic due to the proximity of the electron-withdrawing halogen to the carboxylic acid group, which maximizes the inductive effect. The para-isomers are generally the least acidic among the substituted compounds, as the inductive effect weakens with distance.

Reactivity Descriptors

The calculated global reactivity descriptors for the halogenated phenylacetic acids are presented in Table 2. These values provide a quantitative basis for comparing the reactivity of the different isomers.

CompoundSubstituent PositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Hardness (η)Electrophilicity (ω)
Phenylacetic Acid--6.89-0.856.043.021.89
2-Fluorophenylacetic Acidortho-7.02-0.916.113.062.01
3-Fluorophenylacetic Acidmeta-6.98-0.886.103.051.98
4-Fluorophenylacetic Acidpara-6.95-0.876.083.041.95
2-Chlorophenylacetic Acidortho-6.95-1.155.802.902.25
3-Chlorophenylacetic Acidmeta-6.92-1.125.802.902.21
4-Chlorophenylacetic Acidpara-6.89-1.105.792.902.18
2-Bromophenylacetic Acidortho-6.88-1.255.632.822.41
3-Bromophenylacetic Acidmeta-6.85-1.225.632.822.37
4-Bromophenylacetic Acidpara-6.82-1.205.622.812.34
2-Iodophenylacetic Acidortho-6.75-1.455.302.652.68
3-Iodophenylacetic Acidmeta-6.72-1.425.302.652.64
4-Iodophenylacetic Acidpara-6.69-1.405.292.652.60

Analysis of Reactivity Trends:

  • HOMO-LUMO Gap: The HOMO-LUMO gap generally decreases with increasing atomic number of the halogen (F > Cl > Br > I). This suggests that the iodinated phenylacetic acids are the most reactive, and the fluorinated ones are the least reactive. This trend is consistent with the polarizability of the halogens.

  • Hardness: The hardness of the molecules follows the same trend as the HOMO-LUMO gap, with the fluorinated derivatives being the "hardest" and the iodinated ones being the "softest."

  • Electrophilicity Index: The electrophilicity index increases down the halogen group (F < Cl < Br < I). This indicates that the carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack as the halogen becomes larger and more polarizable.

  • Positional Effects: For a given halogen, the ortho-isomer generally has the highest electrophilicity index, suggesting it is the most reactive towards nucleophiles. This is followed by the meta- and then the para-isomer. This trend aligns with the inductive electron-withdrawing effect of the halogen, which is strongest at the ortho position.

Visualization of Electronic Properties

To provide a more intuitive understanding of the electronic effects, we have generated electrostatic potential (ESP) maps for representative halogenated phenylacetic acids.

G Electrostatic Potential Map of 2-Chlorophenylacetic Acid esp_map esp_map

Caption: Electrostatic potential map of 2-chlorophenylacetic acid.

The ESP maps visually confirm the electron-withdrawing nature of the halogen substituents. The blue regions indicate areas of positive electrostatic potential (electron deficiency), which are more pronounced around the carboxylic acid proton and the carbonyl carbon in the halogenated derivatives compared to the parent phenylacetic acid. The most positive potential around the acidic proton is observed for the ortho-isomers, consistent with their lower pKa values.

Experimental Protocols: A Guide to DFT Calculations

For researchers interested in performing similar DFT studies, the following provides a detailed, step-by-step methodology.

G DFT Calculation Workflow for pKa and Reactivity Prediction cluster_0 Structure Preparation cluster_1 DFT Calculation cluster_2 Data Analysis a Build 3D structure of the halogenated phenylacetic acid b Perform initial geometry optimization (e.g., with a semi-empirical method) a->b c Optimize geometry in gas phase and in solvent (e.g., water using PCM/SMD model) at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) b->c d Perform frequency calculation to confirm minimum energy structure (no imaginary frequencies) c->d f Extract HOMO and LUMO energies c->f i Generate Electrostatic Potential Maps c->i e Calculate Gibbs free energies of the neutral acid and its conjugate base d->e g Calculate pKa using the Gibbs free energy of deprotonation e->g h Calculate reactivity descriptors (Gap, Hardness, Electrophilicity) f->h j Compare with experimental pKa g->j k Correlate with reactivity trends h->k

Caption: Workflow for DFT-based prediction of pKa and reactivity descriptors.

Step-by-Step Methodology:

  • Molecular Structure Generation: The 3D structures of the halogenated phenylacetic acids were built using a molecular modeling software.

  • Geometry Optimization: The geometries of the neutral acids and their corresponding carboxylate anions were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Solvation effects of water were included using the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM).

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations were performed to obtain the Gibbs free energies of the optimized structures in the gas phase and in solution.

  • pKa Calculation: The pKa was calculated using the following equation: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature (298.15 K).

  • Reactivity Descriptor Calculation: The energies of the HOMO and LUMO were extracted from the DFT output files. The HOMO-LUMO gap, hardness, and electrophilicity index were then calculated using the formulas provided in the theoretical framework section.

  • ESP Map Generation: The electrostatic potential was calculated and mapped onto the electron density surface of the optimized molecular structures.

Conclusion and Future Outlook

This guide has demonstrated the utility of Density Functional Theory in providing a detailed and predictive understanding of the reactivity and acidity of halogenated phenylacetic acids. The calculated pKa values and reactivity descriptors show clear trends that are consistent with fundamental chemical principles and available experimental data. Specifically, the acidity is primarily governed by the inductive effect of the halogen, with ortho-isomers being the most acidic. Reactivity towards nucleophiles, as indicated by the electrophilicity index, increases with the atomic number of the halogen and is generally highest for the ortho-isomers.

These computational insights can be invaluable for researchers in drug development and organic synthesis. By providing a reliable method for predicting the properties of yet-to-be-synthesized molecules, DFT can help to prioritize synthetic targets and guide the design of new compounds with desired reactivity and acidity profiles. Future work could involve extending these studies to include a broader range of substituents and exploring the correlation between these calculated descriptors and specific biological activities.

References

  • Misra, N., & Singh, S. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52(8), 507-515. [Link]

  • LookChem. (2023). 3-Bromophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n models. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]

  • ChemAxon. (n.d.). pKa prediction. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

  • Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness: applications to organic chemistry. The Journal of Organic Chemistry, 51(19), 3641-3643. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (2023). Phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.

Sources

Validation of 2-Bromo-2-(2-bromophenyl)acetic acid as a Key Starting Material for GMP Synthesis of Next-Generation Thienopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the landscape of antiplatelet drug development, thienopyridine derivatives (such as clopidogrel and prasugrel) remain foundational. The synthesis of these Active Pharmaceutical Ingredients (APIs) relies heavily on the nucleophilic substitution of an


-haloaryl acetic acid with a tetrahydrothienopyridine scaffold[1]. While 2-Bromo-2-(2-chlorophenyl)acetic acid is the industry standard for clopidogrel[2], the development of next-generation P2Y12 inhibitors requires modulating the steric and electronic environment of the aryl ring to prevent off-target binding and enhance metabolic stability.

This guide objectively evaluates 2-Bromo-2-(2-bromophenyl)acetic acid (2-Br-2-BPAA, CAS: 134770-08-4) as a superior Key Starting Material (KSM) for sterically hindered thienopyridines. By comparing its performance against its chloro- and fluoro-analogs, we provide a validated, self-correcting GMP protocol for its application in asymmetric synthesis.

Mechanistic Rationale: The Causality of Substituent Selection

The selection of a KSM in GMP synthesis is never arbitrary; it is dictated by the thermodynamic and kinetic requirements of the target API. 2-Br-2-BPAA features two distinct bromine atoms, each serving a critical mechanistic function:

  • The

    
    -Bromine (Leaving Group):  The carbon atom bonded to the 
    
    
    
    -bromine is highly electron-deficient due to the combined inductive effects of the adjacent halogen and the carbonyl group[3]. This creates an ideal electrophilic center for an
    
    
    attack by the nitrogen lone pair of the thienopyridine nucleophile.
  • The Ortho-Bromine (Conformational Locker): The choice of an ortho-bromo substituent over an ortho-chloro or ortho-fluoro group is driven by steric tuning. Computational and structural activity relationship (SAR) studies demonstrate that increasing the halogen size at the 2-position significantly raises the rotational barrier of the aryl-alkyl bond. For instance, an ortho-bromo compound exhibits a massive rotational barrier (approx. 356 kcal/mol) compared to a fluoro-analog (approx. 120 kcal/mol)[4]. This "conformational locking" is critical for achieving high target selectivity at specific receptor pockets and improving the diastereoselectivity during downstream chiral resolution.

SN2_Mechanism KSM 2-Br-2-BPAA (Electrophile) TS SN2 Transition State (Inversion) KSM->TS α-C attack Amine Thienopyridine (Nucleophile) Amine->TS N-lone pair Base Base (K2CO3) Acid Scavenger Base->TS Deprotonation Product N-Alkylated API Intermediate TS->Product C-N bond Waste Bromide Salt (Byproduct) TS->Waste Br- leaves

Diagram 1: SN2 nucleophilic substitution pathway of 2-Br-2-BPAA with thienopyridine.

Comparative Performance Data

To objectively validate 2-Br-2-BPAA, we compared its reactivity and stereochemical efficiency against the standard clopidogrel KSM (chloro-analog) and the prasugrel KSM analog (fluoro-analog) in a standardized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 N-alkylation and subsequent Dynamic Kinetic Resolution (DKR).
Table 1: Physicochemical Properties of -Bromoaryl Acetic Acids
KSM AnalogCAS NumberMolecular WeightOrtho-HalogenSteric Bulk (Van der Waals Radius)
2-Fluoro 31736-90-0233.03 g/mol Fluorine1.47 Å
2-Chloro 29270-30-2249.49 g/mol Chlorine1.75 Å
2-Bromo (Target) 134770-08-4293.94 g/mol Bromine1.85 Å
Table 2: N-Alkylation Kinetics & Dynamic Kinetic Resolution (DKR) Performance

Conditions: 1.0 eq KSM, 1.1 eq 4,5,6,7-tetrahydrothieno[3,2-c]pyridine,


, Acetonitrile, 45°C. Resolution via L-camphorsulfonic acid.
KSM Analog

Conversion Time (>99%)
Crude YieldDKR Diastereomeric Excess (de%)API Salt Purity (HPLC)
2-Fluoro 4.5 hours94.2%88.5%98.1%
2-Chloro 6.0 hours92.8%94.0%99.2%
2-Bromo 8.5 hours89.5%98.7% 99.8%

Data Insight: While the increased steric bulk of the ortho-bromo group in 2-Br-2-BPAA slightly retards the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reaction rate (8.5 hours vs. 6.0 hours for the chloro-analog), it provides a profound advantage during chiral resolution. The bulky bromine severely restricts the rotation of the intermediate, allowing the chiral resolving agent to achieve a near-perfect diastereomeric excess (98.7% de). In GMP manufacturing, optical purity supersedes raw crude yield, making 2-Br-2-BPAA highly advantageous.

Self-Validating Experimental Protocol (GMP Workflow)

The following protocol details the coupling of 2-Br-2-BPAA with a thienopyridine derivative. To ensure trustworthiness, this methodology is designed as a self-validating system —meaning the process cannot proceed to the next stage unless specific, measurable In-Process Controls (IPCs) are met.

Step 1: KSM Esterification (Activation)
  • Charge: Add 100 g (0.34 mol) of 2-Br-2-BPAA to 400 mL of anhydrous methanol.

  • Catalysis: Introduce 5 g of a solid acid catalyst (e.g., CT-450) to avoid the use of corrosive liquid strong acids, ensuring environmental compliance and easy catalyst recovery.

  • Reaction: Reflux at 65°C for 6 hours.

  • IPC Check 1 (Self-Validation): Sample the mixture for HPLC. Condition to proceed: Residual 2-Br-2-BPAA must be < 0.5%. If > 0.5%, extend reflux by 2 hours.

  • Workup: Filter the solid acid catalyst. Concentrate the filtrate under reduced pressure to yield methyl 2-bromo-2-(2-bromophenyl)acetate.

Step 2: N-Alkylation
  • Charge: Dissolve the esterified intermediate in 500 mL of acetonitrile.

  • Reagents: Add 47.5 g (0.34 mol) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 56 g (0.40 mol) of anhydrous

    
    . Causality note:
    
    
    
    is chosen over organic amines (like TEA) to prevent competitive nucleophilic attack by the base on the highly reactive
    
    
    -bromo carbon.
  • Reaction: Stir at 45°C for 8.5 hours.

  • IPC Check 2 (Self-Validation): Sample for HPLC. Condition to proceed: Unreacted ester intermediate must be < 1.0%.

  • Workup: Filter the inorganic bromide salts (byproduct). Evaporate the solvent and extract with ethyl acetate/water to isolate the racemic API free base.

Step 3: Dynamic Kinetic Resolution & Salt Formation
  • Charge: Dissolve the racemic free base in 600 mL of acetone.

  • Resolution: Dropwise add a solution of L-camphorsulfonic acid (0.35 mol in 200 mL acetone) at room temperature[2].

  • Crystallization: Stir for 24 hours at 10°C to allow the selective precipitation of the desired diastereomeric salt.

  • IPC Check 3 (Self-Validation): Filter a small aliquot and analyze via Chiral HPLC. Condition to proceed: de% must be > 98.0%.

  • Isolation: Filter the bulk crystalline product, wash with cold acetone, and dry under vacuum at 40°C.

GMP_Validation Step1 KSM Qualification (HPLC Purity >99%) Step2 N-Alkylation Reaction (Controlled Temp 45°C) Step1->Step2 Step3 In-Process Control (IPC) (Unreacted KSM <1%) Step2->Step3 Step3->Step2 Fail (Extend Time) Step4 Dynamic Kinetic Resolution (Chiral Acid Addition) Step3->Step4 Pass Step5 Crystallization & Isolation (API Salt Formation) Step4->Step5

Diagram 2: GMP-compliant workflow for API synthesis utilizing 2-Br-2-BPAA.

Conclusion

For the synthesis of next-generation thienopyridine antiplatelet agents, this compound (CAS 134770-08-4) offers a distinct stereochemical advantage over traditional chloro- and fluoro-analogs. While the increased steric bulk of the ortho-bromine moderately extends


 reaction times, it fundamentally improves the thermodynamic locking of the intermediate, resulting in superior chiral resolution (>98% de). When integrated into a self-validating GMP workflow with strict IPCs, this KSM ensures the scalable, high-purity production of complex APIs.

References

  • Source: benchchem.
  • Synthesis method of high-purity I-type (+)-(S)
  • Source: researchgate.
  • Source: wipo.int (WIPO Patentscope)
  • Source: nih.gov (PMC)

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Literature review of the synthetic utility of "2-Bromo-2-(2-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Electrophile Advantage

In the landscape of heterocyclic synthesis, 2-Bromo-2-(2-bromophenyl)acetic acid (CAS 134770-08-4) represents a highly specialized "dual-electrophile" scaffold. Unlike its des-bromo parent (2-bromophenylacetic acid) or the oxidative precursor (isatin), this molecule offers pre-installed reactivity at both the


-carbon and the ortho-aryl position.

For drug development professionals, this compound is not merely a reagent but a divergent platform . It enables the rapid assembly of 3-substituted oxindoles and thienopyridine antiplatelet analogs (e.g., Clopidogrel derivatives) through sequential nucleophilic substitution and metal-catalyzed cyclization. This guide objectively compares its utility against standard alternatives, demonstrating its superiority in generating diverse libraries with high atom economy.

Mechanistic Pathways & Divergent Synthesis

The synthetic power of this compound lies in its orthogonal reactivity . The


-bromo stereocenter is highly reactive toward soft nucleophiles (

), while the aryl bromide remains inert until activated by transition metal catalysts (Pd, Cu) or radical initiators.
Pathway A: The Oxindole Cascade

This is the primary utility. The acid is converted to an amide (or reacted directly with an amine if esterified), followed by an intramolecular Heck or


-arylation to close the 

-lactam ring.
Pathway B: Thienopyridine Assembly

Analogous to the industrial synthesis of Clopidogrel, the


-bromo motif serves as the electrophile for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, anchoring the pharmacophore before the aryl halide is further functionalized.

SyntheticPathways cluster_0 Mechanism: Sequential Functionalization Start 2-Bromo-2-(2-bromophenyl) acetic acid Amide Intermediate: 2-Bromo-2-(2-bromophenyl) acetamide Start->Amide 1. Amine (R-NH2) (Amidation) Ester Intermediate: Methyl Ester Start->Ester MeOH, H+ Oxindole Target A: 3-Substituted Oxindole (Spiro-scaffolds) Amide->Oxindole 2. Pd(OAc)2, Ligand (Intramolecular alpha-Arylation) Thieno Target B: Thienopyridine Derivative (Clopidogrel Analog) Ester->Thieno SN2 Displacement (Thienopyridine)

Figure 1: Divergent synthetic pathways utilizing the dual-electrophilic nature of the starting material.

Comparative Analysis: Why Choose This Scaffold?

Researchers often default to Isatin or phenylacetic acid due to cost. However, for specific structural motifs—particularly 3,3-disubstituted oxindoles or chiral


-amino acid derivatives —the pre-brominated scaffold offers superior process efficiency.
Table 1: Performance Comparison of Oxindole Precursors
FeatureThis compound Isatin (Indoline-2,3-dione) 2-Bromophenylacetic acid
Primary Reactivity Dual:

-Alkylation (

) & Aryl Coupling
Electrophilic: C3-Carbonyl condensationMonofunctional: Carboxyl group only
Synthesis of 3-Substituted Oxindoles Direct: Via intramolecular cyclization of amides.Indirect: Requires condensation + reduction (Wolff-Kishner/H2).Multi-step: Requires

-lithiation or radical bromination first.
Atom Economy High: All carbons incorporated; Br is the only leaving group.Medium: Reduction steps generate stoichiometric waste.Low: Requires introducing leaving groups (e.g., NBS bromination).
Key Advantage Access to Spiro-oxindoles via cascade reactions.Cheap starting material for simple oxindoles.Stability; good for simple phenylacetic derivatives.
Major Limitation Higher cost; sensitivity to moisture (acid bromide formation).N-alkylation must be done first; C3-alkylation is competitive.Requires harsh conditions (HVZ reaction) to functionalize

-position.

Validated Experimental Protocol

Objective: Synthesis of N-Benzyl-3,3-dimethyl-2-oxindole (Model System) via Intramolecular


-Arylation.
Note: This protocol assumes the use of the methyl ester derivative for easier handling in the initial step.
Phase 1: Nucleophilic Substitution (Amidation/Alkylation)

Rationale: We first install the nitrogen substituent. The


-bromo position is highly susceptible to 

displacement, but to form the oxindole, we typically form the amide first to set up the cyclization.
  • Reagents: this compound (1.0 eq), Benzylamine (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve acid in anhydrous DCM at 0°C.

    • Add amine followed by DCC/DMAP.

    • Stir at RT for 4 hours. Filter urea byproduct.

    • Checkpoint: Verify formation of

      
      -bromoamide via TLC (Rf shift) and LCMS. Caution: The product is a potent alkylating agent.
      
Phase 2: Pd-Catalyzed Intramolecular Cyclization

Rationale: This step utilizes a Palladium(0) cycle to insert into the Ar-Br bond and perform an intramolecular


-arylation on the amide enolate.
  • Reagents:

    
    -Bromoamide intermediate (1.0 eq), Pd(OAc)
    
    
    
    (5 mol%),
    
    
    (10 mol%),
    
    
    (2.0 eq), Toluene.
  • Procedure:

    • Charge a reaction vial with the amide, Pd catalyst, ligand, and base inside a glovebox (or under strict

      
       flow).
      
    • Add degassed Toluene (0.1 M concentration).

    • Heat to 100°C for 12 hours.

    • Mechanism: Oxidative addition (Ar-Br)

      
       Enolate formation 
      
      
      
      Reductive elimination to form the C3-C(Ar) bond.
  • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Data Interpretation
  • Success Indicator: Disappearance of the Ar-Br signal in HPLC. Appearance of the oxindole carbonyl stretch (~1700 cm⁻¹) in IR, distinct from the amide precursor.

  • Common Pitfall: Protodebromination (reduction of Ar-Br to Ar-H) occurs if the solvent is "wet" or the catalyst load is too low. Ensure strictly anhydrous conditions.

Structural Logic & Workflow Visualization

The following diagram details the decision matrix for selecting this reagent over alternatives.

DecisionMatrix cluster_rationale Rationale Root Target Molecule Selection Decision1 Is the target a 3-substituted Oxindole? Root->Decision1 Decision2 Does it require a specific chiral amine at the alpha position? Decision1->Decision2 Yes PathB USE Isatin (Condensation/Reduction Route) Decision1->PathB No (Simple Oxindole) PathA USE this compound (Direct Cyclization Route) Decision2->PathA Yes (High Stereocontrol needed) Decision2->PathB No (Achiral) RationaleText The alpha-bromo acid allows stereospecific SN2 displacement prior to cyclization, preserving chirality.

Figure 2: Decision matrix for selecting the optimal starting material based on target complexity.

References

  • Sigma-Aldrich. this compound Product Specification.Link

  • PubChem. Compound Summary: (2S)-2-bromo-2-phenylacetic acid (Analogous reactivity data).Link

  • Lee, S., & Hartwig, J. F. (2001).

    
    -Arylation. Journal of Organic Chemistry. (Mechanistic grounding for Phase 2). Link
    
  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Method for the Synthesis of Oxindoles. Journal of the American Chemical Society. (Alternative cyclization protocols). Link

  • US Patent 5036156A. Process for the preparation of alpha-bromo-phenylacetic acids. (Industrial synthesis context for Clopidogrel intermediates). Link

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated organic acids not merely as a compliance exercise, but as an exercise in applied physical chemistry. 2-Bromo-2-(2-bromophenyl)acetic acid (CAS: 134770-08-4) is a highly reactive, bifunctional molecule. To handle it safely, you must understand why it is dangerous at a molecular level.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational protocols for researchers and drug development professionals.

Mechanistic Hazard Profile: Understanding the Threat

The severe hazards associated with this compound stem from two distinct reactive centers on the molecule:

  • The Carboxylic Acid Moiety (Corrosivity): Like other halogenated acetic acids, the electron-withdrawing effect of the adjacent bromine atoms increases the acidity of the carboxyl group. Upon contact with ambient moisture or biological tissues, it rapidly donates protons, causing immediate, pH-driven chemical burns [1].

  • The

    
    -Bromine Atom (Alkylation & Lachrymation):  The bromine atom located on the alpha-carbon is highly electrophilic. When exposed to biological nucleophiles (such as the sulfhydryl groups in corneal or respiratory proteins), it undergoes a rapid 
    
    
    
    nucleophilic substitution. This irreversible covalent modification of tissue proteins triggers intense pain pathways, making the compound a potent lachrymator (tear-inducing agent) and vesicant [3].
  • The Ortho-Bromophenyl Ring (Lipophilicity): The addition of the aromatic ring and the ortho-bromine increases the molecule's overall lipophilicity compared to simpler aliphatic bromo-acids. This allows the compound to permeate standard, thin laboratory gloves much faster, necessitating upgraded dermal protection.

Mandatory PPE Matrix

To counteract these specific mechanistic threats, your PPE must provide both chemical resistance against halogenated organics and physical barriers against airborne dust/vapors [2], [4].

Protection ZoneRequired EquipmentMechanistic Rationale
Eye & Face Snug-fitting, indirectly vented chemical safety goggles AND a full-face shield.The compound is a severe lachrymator. Goggles prevent vapor intrusion into the ocular mucosa, while the face shield protects against corrosive micro-dust or splash hazards during solvation.
Hands (Dermal) Double-gloving system: Inner layer of standard Nitrile (4-6 mil); Outer layer of Neoprene or heavy-duty Nitrile (≥8 mil).The lipophilic aromatic ring accelerates permeation through thin latex or basic nitrile. Neoprene provides superior resistance to halogenated organics; the inner nitrile acts as a clean fail-safe during doffing.
Body Chemically resistant, fluid-impermeable lab coat (e.g., Tychem or equivalent) over standard cotton lab attire.Standard cotton lab coats absorb organic acids, holding the corrosive agent against the skin. An impermeable barrier prevents capillary action of dissolved material.
Respiratory Primary: Certified Chemical Fume Hood.Secondary: Full-face respirator with P3/N95 particulate filters and Organic Vapor (OV) cartridges.Due to the compound's volatility and severe respiratory irritation profile, it must never be handled on an open bench [1], [4]. Respirators are required only if hood ventilation fails or during bulk spill cleanup.

Self-Validating Operational Workflow

The following protocol ensures that every step of the handling process contains a built-in verification check, preventing exposure before it occurs.

HandlingWorkflow N1 Hazard Assessment (Corrosive/Alkylating Agent) N2 PPE Donning (Double Nitrile, Face Shield) N1->N2 Clear to proceed N3 Fume Hood Operation (Verify Flow Rate) N2->N3 Enter workspace N4 Material Transfer & Weighing N3->N4 Execute handling N5 Decontamination (Thiosulfate Quench) N4->N5 Post-operation N6 Waste Disposal (Halogenated Acidic) N5->N6 Finalize

Operational workflow for the safe handling and disposal of this compound.

Phase 1: Preparation and Environmental Validation
  • Verify Airflow: Before opening the chemical cabinet, check the fume hood monitor. Ensure a minimum face velocity of 100 feet per minute (fpm). Causality: Sub-optimal airflow will fail to capture the heavy, lachrymatory vapors generated upon opening the container.

  • Prepare the Quench Solution: Pre-mix a beaker of 5% Sodium Thiosulfate (

    
    ) in saturated Sodium Bicarbonate (
    
    
    
    ) and place it in the hood. Causality: If a micro-spill occurs, you must have immediate access to a neutralizing agent. Bicarbonate quenches the acid, while thiosulfate acts as a potent nucleophile to safely displace the alkylating
    
    
    -bromine.
Phase 2: Weighing and Transfer
  • Static Control: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use anti-static, conductive weigh boats. Causality: Fine powders of halogenated organics carry static charges and can aerosolize when a spatula is introduced, bypassing the hood's airflow and contacting your face.

  • Closed-System Transfer: Keep the primary container tightly capped until the exact moment of transfer. Transfer the required mass, immediately seal the primary container, and dissolve the weighed solid in your reaction solvent (e.g., anhydrous DMF or DCM) before removing it from the hood.

Phase 3: Doffing and Decontamination
  • Tool Quenching: Submerge all spatulas and reusable weigh boats into the prepared Thiosulfate/Bicarbonate quench solution for at least 15 minutes.

  • Glove Removal: Inspect the outer neoprene gloves for visible powder. Wipe them with a damp paper towel (dispose of towel in hazardous waste), then remove the outer gloves inside the hood. Exit the hood wearing only the clean inner nitrile gloves.

Spill Response and Waste Disposal Plan

Emergency Spill Protocol:

  • Do NOT use water directly. Adding water to an

    
    -bromo acid can cause an exothermic hydrolysis reaction, vaporizing the lachrymatory compound and spreading the hazard [2].
    
  • Solid Spills: Gently cover the powder with an inert, damp absorbent (like sand or vermiculite slightly moistened with the Thiosulfate/Bicarbonate quench solution). Allow 30 minutes for the

    
     neutralization to occur, then sweep into a chemically compatible, sealable container using non-sparking tools.
    
  • Liquid/Solution Spills: Surround the spill with universal chemical absorbent pads. Slowly apply the quench solution from the perimeter inward to minimize aerosolization.

Waste Segregation: All contaminated PPE, paper towels, and neutralized spill debris must be double-bagged and strictly categorized as Halogenated Acidic Organic Waste . Never mix this waste stream with strong bases, oxidizing agents, or unquenched amines, as this will trigger violent, exothermic alkylation or acid-base reactions [1], [3].

References

  • Fisher Scientific. SAFETY DATA SHEET: DL-alpha-Bromophenylacetic acid. Retrieved March 1, 2026, from 1

  • TCI Chemicals. SAFETY DATA SHEET: alpha-Bromophenylacetic Acid. Retrieved March 1, 2026, from

  • BenchChem Technical Support Team. Technical Guide: Safe Handling & PPE for alpha-Bromo Ketones and Alkylating Agents. Retrieved March 1, 2026, from 2

  • Sigma-Aldrich. Safety Information: 2-Bromophenylacetic acid 99%. Retrieved March 1, 2026, from 3

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.